3,4-DHMA (trifluoroacetate salt)
Description
Properties
Molecular Formula |
C10H15NO2 · CF3COOH |
|---|---|
Molecular Weight |
295.3 |
InChI |
InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |
InChI Key |
LJVGZBZRHGIKRY-UHFFFAOYSA-N |
SMILES |
OC1=C(O)C=CC(CC(NC)C)=C1.OC(C(F)(F)F)=O |
Synonyms |
3,4-Dihydroxymethamphetamine; HHMA |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Pharmacological Profile of 3,4-DHMA at Serotonin Receptors
The following technical guide provides a comprehensive pharmacological characterization of 3,4-Dihydroxymethamphetamine (3,4-DHMA), also known as HHMA.
Executive Summary
In the pharmacological analysis of MDMA (3,4-methylenedioxymethamphetamine), the metabolite 3,4-dihydroxymethamphetamine (3,4-DHMA) —often abbreviated as HHMA—represents a critical divergence in signaling. Unlike its parent compound, which acts as a potent central serotonergic probe, 3,4-DHMA exhibits a "peripheral-adrenergic" profile with negligible affinity for serotonin (5-HT) receptors.
This guide details the pharmacological bifurcation where MDMA drives central 5-HT release and 5-HT2A agonism, while 3,4-DHMA acts primarily as a peripheral catecholamine mimic, targeting norepinephrine transporters (NET) and
Chemical & Metabolic Context
3,4-DHMA is the primary bioactive metabolite of MDMA, formed via O-demethylenation by the hepatic cytochrome P450 enzyme CYP2D6 .[1] This reaction exposes the catechol moiety, rendering the molecule highly polar and susceptible to rapid Phase II conjugation (methylation by COMT to HMMA or sulfation/glucuronidation).
The Blood-Brain Barrier (BBB) Filter
A defining pharmacokinetic feature of 3,4-DHMA is its polarity. While MDMA is lipophilic and readily crosses the BBB, 3,4-DHMA formed in the liver exhibits poor BBB penetrability. Consequently, its pharmacological domain is largely restricted to the periphery (cardiovascular and sympathetic systems), unless formed in situ within the brain (which occurs at negligible levels compared to hepatic formation).
Figure 1: Metabolic bifurcation showing the restriction of 3,4-DHMA to peripheral adrenergic targets.
Pharmacodynamics: The Receptor "Null" Profile
Contrary to the parent compound, 3,4-DHMA displays a distinct lack of affinity for the serotonin receptor family. This "null" profile at 5-HT sites is a critical negative finding in toxicological assessments.
Comparative Binding Affinities ( )
The following table contrasts the binding profiles of MDMA and 3,4-DHMA. Note the shift from Serotonin (5-HT) dominance in MDMA to Norepinephrine (NE) dominance in 3,4-DHMA.
| Target Receptor/Transporter | MDMA | 3,4-DHMA (HHMA) | Functional Consequence of 3,4-DHMA |
| SERT (5-HT Transporter) | High ( | Very Low ( | Negligible 5-HT reuptake inhibition. |
| NET (NE Transporter) | Moderate ( | Potent ( | Potent sympathomimetic; increases peripheral NE. |
| 5-HT | Moderate ( | Inactive ( | No hallucinogenic/psychedelic activity. |
| 5-HT | High ( | Inactive / Low | Reduced risk of direct valvulopathy contribution. |
| Low Affinity | High ( | Vasoconstriction; feedback regulation. | |
| Dopamine D | Inactive | Inactive | No direct dopaminergic signaling. |
Key Insight: 3,4-DHMA retains the catecholamine skeleton required for NET recognition but loses the lipophilic bulk and specific steric properties required for high-affinity binding to the 5-HT
receptor or SERT.
Signaling Pathways
Because 3,4-DHMA does not significantly bind 5-HT receptors, it does not activate the
Figure 2: 3,4-DHMA signaling cascade. Note the absence of 5-HT2A activation and the dominance of the Alpha-2 inhibitory pathway.
Experimental Methodologies
To validate the profile of 3,4-DHMA in a drug development or toxicology setting, the following protocols are the industry standard. These assays distinguish between the parent compound's serotonergic activity and the metabolite's adrenergic specificity.
Protocol A: Radioligand Binding Assay (5-HT vs. Adrenergic)
Objective: Determine
-
Membrane Preparation:
-
Homogenize rat brain cortex (for 5-HT
/ ) or transfected HEK293 cells expressing human 5-HT . -
Centrifuge at 40,000 x g to isolate membrane fractions. Resuspend in Tris-HCl buffer (pH 7.4).
-
-
Ligand Selection (Critical Step):
-
For 5-HT
: Use [ H]Ketanserin (0.5 nM).[2] Note: Ketanserin is selective for 5-HT2A but also binds Alpha-1; include Prazosin to block Alpha-1 sites if using tissue. -
For
-Adrenergic: Use [ H]RX821002 or [ H]Clonidine .
-
-
Incubation:
-
Incubate membranes with radioligand and varying concentrations of 3,4-DHMA (
M to M) for 60 mins at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
from displacement curves. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Functional Uptake Inhibition (Synaptosomes)
Objective: Measure potency at SERT vs. NET.
-
Preparation: Isolate synaptosomes from rat striatum (for 5-HT) and hypothalamus/cortex (for NE).
-
Substrate:
-
Use [
H]5-HT (Serotonin) for SERT activity. -
Use [
H]Norepinephrine for NET activity.[3]
-
-
Assay:
-
Pre-incubate synaptosomes with 3,4-DHMA for 10 mins.
-
Add radiolabeled substrate and incubate for 5 mins at 37°C.
-
-
Control: Run parallel samples at 0°C (or use specific inhibitors like Fluoxetine/Desipramine) to define non-specific uptake.
-
Result Interpretation:
-
3,4-DHMA Result: Expect potent inhibition of [
H]NE uptake ( ) but weak inhibition of [ H]5-HT uptake ( ).
-
Clinical & Toxicological Implications
The "Peripheral Storm"
While MDMA induces the "serotonin syndrome" phenotype (hyperthermia, confusion, myoclonus), 3,4-DHMA contributes to the sympathomimetic toxidrome .
-
Mechanism: Potent NET inhibition +
interaction. -
Effect: Increased circulating norepinephrine, leading to tachycardia, hypertension, and vasoconstriction.
-
Safety Margin: The poor BBB penetration of 3,4-DHMA protects the brain from what would otherwise be a highly neurotoxic catecholamine surge, but the heart and vasculature remain vulnerable.
Neurotoxicity Disambiguation
It is a common misconception that 3,4-DHMA causes serotonergic neurotoxicity directly.
-
Clarification: 3,4-DHMA itself does not damage 5-HT terminals.
-
The Real Culprit: Thioether conjugates of 3,4-DHMA (e.g., 5-(N-acetylcystein-S-yl)-HHMA ). These metabolites can be transported into the brain and generate reactive oxygen species (ROS) within 5-HT terminals.
References
-
Pizarro, N., et al. (2004). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human plasma.[4]Clinical Chemistry . Link
-
Perfetti, X., et al. (2009). Neurotoxic thioether adducts of 3,4-methylenedioxymethamphetamine identified in human urine.Drug Metabolism and Disposition .[1][3][4][5] Link
-
Escubedo, E., et al. (2005).[6] Comparative neurochemical profile of 3,4-methylenedioxymethamphetamine and its metabolite alpha-methyldopamine.[6]Neurochemistry International .[6] Link
-
Baumann, M. H., et al. (2007).[7] Comparative potencies of MDMA analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport.British Journal of Pharmacology .[6][8] Link
-
Hysek, C. M., et al. (2011). Carvedilol inhibits the cardiostimulant and thermogenic effects of MDMA in humans.British Journal of Pharmacology .[6][8] Link
Sources
- 1. Frontiers | MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? [frontiersin.org]
- 2. Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMA - Wikipedia [en.wikipedia.org]
- 4. jcami.eu [jcami.eu]
- 5. escholarship.org [escholarship.org]
- 6. Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.lww.com [downloads.lww.com]
Metabolic pathway of MDMA to 3,4-DHMA and HMMA
Mechanistic Profiling of the MDMA 3,4-DHMA HMMA Metabolic Axis
Kinetics, Mechanism-Based Inhibition, and Analytical Quantification
Executive Summary
The metabolism of 3,4-Methylenedioxymethamphetamine (MDMA) represents a complex interplay of bioactivation and autoinhibition that defies standard linear pharmacokinetics. While N-demethylation to MDA is a known minor pathway, the primary driver of MDMA clearance—and its subsequent toxicity profile—is the O-demethylenation to 3,4-Dihydroxymethamphetamine (3,4-DHMA) , followed by O-methylation to 4-Hydroxy-3-methoxymethamphetamine (HMMA) .[1]
This technical guide dissects the molecular mechanisms of this pathway, specifically focusing on the suicide inhibition of CYP2D6 by MDMA, the reactive nature of the catechol intermediate (3,4-DHMA), and validated LC-MS/MS protocols for their quantification in biological matrices.
The Molecular Mechanism of O-Demethylenation
The conversion of MDMA to 3,4-DHMA is not a simple hydrolysis; it is an oxidative cleavage primarily mediated by Cytochrome P450 2D6 (CYP2D6).[2] Understanding this step is critical because it introduces the Mechanism-Based Inhibition (MBI) that defines MDMA's toxicology.
The CYP2D6 "Suicide" Complex
MDMA acts as a high-affinity substrate for CYP2D6 (
-
Oxidation: CYP2D6 oxidizes the methylenedioxy bridge of MDMA.[3][4]
-
Carbene Formation: This oxidation generates a reactive carbene intermediate .
-
MIC Formation: The carbene coordinates covalently with the ferrous (
) heme iron of the CYP2D6 active site, forming a stable Metabolic Intermediate Complex (MIC) .
Clinical Consequence: This quasi-irreversible binding inactivates the enzyme, leading to "phenocopying." An individual who is genetically an Extensive Metabolizer (EM) effectively becomes a Poor Metabolizer (PM) within hours of dosing. This results in non-linear pharmacokinetics, where subsequent doses lead to disproportionately high plasma concentrations of MDMA.
Phase II Methylation via COMT
Once 3,4-DHMA (a catechol) is formed, it must be rapidly detoxified. The primary enzyme responsible is Catechol-O-Methyltransferase (COMT) .[2][5][6]
-
Regioselectivity: COMT preferentially methylates the hydroxyl group at the 3-position (meta) or 4-position (para). In the case of MDMA metabolites, the major product is HMMA (4-hydroxy-3-methoxymethamphetamine).[1][2][5][6][7][8]
-
Kinetic Competition: If COMT is saturated or genetically impaired (Val158Met polymorphism), 3,4-DHMA accumulates.
Pathway Visualization
The following diagram illustrates the metabolic cascade and the autoinhibitory feedback loop.
Figure 1: The MDMA metabolic axis illustrating the CYP2D6 mechanism-based inhibition (MBI) loop and the diversion of 3,4-DHMA toward toxic quinones if Phase II conjugation fails.[4]
Toxicological Implications of the Intermediate
The transition from 3,4-DHMA to HMMA is the critical "safety valve" in MDMA metabolism.
The Catechol Risk
3,4-DHMA is chemically unstable in physiological pH. If it is not methylated by COMT or sulfated by Sulfotransferases (SULT), it undergoes auto-oxidation to form ortho-quinones .
-
Thioether Adducts: These quinones are highly electrophilic and react with nucleophiles like Glutathione (GSH).
-
Redox Cycling: The quinones can undergo redox cycling, generating Reactive Oxygen Species (ROS), which are directly implicated in the serotonergic terminal damage observed in MDMA neurotoxicity models.
Analytical Protocol: Quantification in Plasma
Accurate quantification of this pathway requires addressing the instability of 3,4-DHMA. The following protocol utilizes LC-MS/MS with a focus on preventing catechol oxidation during sample preparation.
Experimental Design Parameters
| Parameter | Specification | Rationale |
| Matrix | Human Plasma (EDTA) | EDTA prevents metal-catalyzed oxidation of catechols. |
| Stabilizer | Ascorbic Acid (1% v/v) or Sodium Metabisulfite | Critical: Added immediately upon collection to prevent 3,4-DHMA degradation to quinones. |
| Internal Standards | MDMA- | Deuterated analogs compensate for matrix effects and extraction efficiency. |
| Column Phase | Pentafluorophenyl (PFP) or C18 | PFP provides superior retention for polar catechols like 3,4-DHMA compared to standard C18. |
Step-by-Step Workflow
This protocol is based on validated solid-phase extraction (SPE) methodologies suited for high-throughput clinical or forensic analysis.
-
Sample Stabilization:
-
Thaw plasma samples on ice.
-
Add
of antioxidant solution (10% Ascorbic Acid) to plasma.
-
-
Internal Standard Addition:
-
Spike with
of IS working solution ( MDMA- , HMMA- ).
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode Cation Exchange (e.g., OASIS MCX or equivalent).
-
Condition:
MeOH followed by Water. -
Load: Acidified sample (dilute 1:1 with 0.1% Formic Acid).
-
Wash:
0.1% Formic Acid (removes proteins), followed by MeOH (removes neutrals). -
Elute:
of 5% Ammonia in Methanol.
-
-
Reconstitution:
-
Evaporate eluate under nitrogen at
. -
Reconstitute in
Mobile Phase A.
-
LC-MS/MS Conditions
-
System: Agilent 6400 Series or Sciex QTRAP.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold (0-1 min)
90% B (6 min).
MRM Transitions (Quantification):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) |
| MDMA | 194.1 | 163.1 | 15 |
| 3,4-DHMA | 182.1 | 136.0 | 20 |
| HMMA | 196.1 | 165.1 | 18 |
| MDMA- | 199.1 | 165.1 | 15 |
Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the critical stabilization step required to prevent 3,4-DHMA oxidation prior to analysis.
References
-
Yang, J., et al. (2006). Implications of mechanism-based inhibition of CYP2D6 for the pharmacokinetics and toxicity of MDMA. Journal of Psychopharmacology. Link
-
Steuer, A. E., et al. (2014). Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of MDMA and its phase I and II metabolites in human blood plasma.[8] Drug Testing and Analysis. Link
-
Segura, M., et al. (2001). 3,4-Dihydroxymethamphetamine (HHMA): A Major In Vivo 3,4-Methylenedioxymethamphetamine (MDMA) Metabolite in Humans.[6] Chemical Research in Toxicology. Link
-
Mueller, M., et al. (2013). The neurotoxicity of MDMA metabolites: The role of the thioether adducts. Current Drug Metabolism. Link
-
Kolbrich, E. A., et al. (2008). Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults. Therapeutic Drug Monitoring. Link
Sources
- 1. 3,4-Methylenedioxymethamphetamine (MDMA) and Metabolites Disposition in Blood and Plasma Following Controlled Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cytochrome P450 2D6 Function on the Chiral Blood Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine (MDMA) and Its Phase I and II Metabolites in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3,4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDMA Analysis in Plasma Samples with LCMS - AppNote [mtc-usa.com]
- 10. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide on the Oxidative Stress Mechanisms of 3,4-DHMA Quinone Formation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydroxymandelic acid (DHMA), a primary metabolite of norepinephrine, occupies a critical intersection between catecholamine metabolism and cellular redox homeostasis.[1][2][3] While recognized for its potent antioxidative properties, its catechol structure renders it susceptible to oxidation, forming a highly reactive ortho-quinone (o-quinone).[4][5][6] This transformation is a pivotal event, initiating a cascade of reactions that contribute to oxidative stress, cellular dysfunction, and potentially, the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive exploration of the mechanisms underpinning 3,4-DHMA quinone formation, the resultant oxidative stress, and the analytical methodologies required for its investigation. We will delve into the dual pathways of its formation—enzymatic and autoxidation—dissect the role of reactive oxygen species (ROS), and detail the cytotoxic consequences. This document is intended to serve as a foundational resource for researchers in neurobiology, pharmacology, and drug development, offering both mechanistic insights and practical experimental frameworks.
Introduction: The Dichotomous Nature of 3,4-Dihydroxymandelic Acid (DHMA)
3,4-dihydroxymandelic acid (DHMA) is a metabolite of the neurotransmitter norepinephrine.[1][2][3] As a catechol, DHMA possesses a 1,2-dihydroxybenzene moiety that endows it with significant antioxidant and radical scavenging capabilities, in some cases surpassing standard antioxidants like ascorbic acid and tocopherol.[4][5][6] This property allows DHMA to protect cells against oxidative damage induced by reactive oxygen species (ROS).[4][5]
However, the very chemical structure that confers its protective qualities also makes it a substrate for oxidation. The catechol group can be oxidized to a highly electrophilic o-quinone.[7][8] This conversion represents a critical juncture where DHMA switches from a protective antioxidant to a pro-oxidant species capable of inducing cellular damage. The resulting 3,4-DHMA quinone is a highly reactive molecule that can participate in several detrimental reactions, including covalent modification of cellular nucleophiles (such as proteins and DNA) and redox cycling, which further propagates the production of ROS.[9][10][11] Understanding the delicate balance between the antioxidant and pro-oxidant faces of DHMA is crucial for elucidating its role in both physiological and pathological states, particularly in the context of neurodegenerative disorders where oxidative stress is a key pathogenic factor.[9][10]
Mechanisms of 3,4-DHMA Quinone Formation
The oxidation of the DHMA catechol moiety to its corresponding o-quinone can occur through two primary pathways: enzymatic catalysis and non-enzymatic autoxidation. The prevailing mechanism is often dependent on the specific cellular environment, including the presence of enzymes, metal ions, and the local redox state.
Enzymatic Oxidation
Several enzymes can catalyze the oxidation of catechols. In biological systems, enzymes like catechol oxidase (found in plants and fungi) and tyrosinase are well-known for their ability to oxidize o-diphenols to o-quinones.[12][13] In mammalian tissues, peroxidases or cytochrome P450 enzymes can also facilitate this reaction.[10] The enzymatic process involves the removal of two electrons and two protons from the hydroxyl groups of the catechol ring, coupled with the reduction of molecular oxygen to water.[12]
Autoxidation and Metal-Ion Catalyzed Oxidation
In the absence of enzymatic catalysts, DHMA can undergo autoxidation, a process that is often accelerated by the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺) and changes in pH.[7][8] During autoxidation, the catechol is oxidized to a semiquinone radical intermediate, with the concomitant generation of a superoxide radical (O₂•⁻) from molecular oxygen.[7][8] The semiquinone can then be further oxidized to the o-quinone. This process initiates a redox cycle that generates a significant amount of ROS.[7][8]
The Role of Reactive Oxygen Species (ROS) in Quinone Formation and Cytotoxicity
The formation of 3,4-DHMA quinone is intrinsically linked to the generation of ROS.[7][8] ROS are highly reactive molecules derived from oxygen, including the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[14][15] While they play roles in normal cell signaling, their overproduction leads to oxidative stress, a condition characterized by an imbalance between ROS production and the cell's ability to detoxify these reactive products.[14][16]
The autoxidation of DHMA directly produces superoxide radicals.[7][8] These radicals can be converted to hydrogen peroxide by the enzyme superoxide dismutase (SOD).[17] In the presence of transition metals like Fe²⁺, H₂O₂ can undergo the Fenton reaction to generate the highly damaging hydroxyl radical. This cascade of ROS generation contributes significantly to the cytotoxic effects observed following quinone formation.[11] The quinone itself can also participate in redox cycling, where it is reduced back to a semiquinone by cellular reductases, which then reacts with oxygen to produce more superoxide, thus perpetuating the cycle of oxidative stress.[11]
Cellular Consequences of 3,4-DHMA Quinone Formation
The generation of 3,4-DHMA quinone and the associated ROS have profound and detrimental effects on cellular integrity and function.
Covalent Modification of Macromolecules
As a potent electrophile, the 3,4-DHMA o-quinone readily reacts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH), as well as amine groups.[7][8] This covalent modification, or "quinone-alkylation," can lead to:
-
Enzyme Inactivation: Modification of critical cysteine residues in enzymes can lead to a loss of catalytic function.
-
Disruption of Protein Structure and Function: Widespread protein modification can lead to protein aggregation and disruption of cellular processes.[18]
-
Depletion of Glutathione (GSH): GSH is a major intracellular antioxidant. Its depletion by quinone conjugation leaves the cell more vulnerable to oxidative damage.[11]
-
DNA Adduct Formation: Quinones can react with DNA to form depurinating adducts, which can lead to mutations and genomic instability.[10][19]
Induction of Oxidative Stress
As previously described, the formation and subsequent redox cycling of the 3,4-DHMA quinone are major sources of ROS.[11] The resulting state of oxidative stress can cause:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that compromises membrane integrity and function.[20]
-
Protein Oxidation: ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls and other modifications that can impair protein function.[20]
-
Oxidative DNA Damage: ROS, particularly the hydroxyl radical, can cause a variety of DNA lesions, including base modifications (e.g., 8-hydroxy-2'-deoxyguanosine) and strand breaks.[20]
Mitochondrial Dysfunction and Apoptosis
Mitochondria are both a primary source and a major target of ROS. Oxidative stress can damage mitochondrial components, including mitochondrial DNA and proteins of the electron transport chain. This can lead to impaired energy production, further increases in ROS generation, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering programmed cell death (apoptosis).
Experimental Protocols for Studying 3,4-DHMA Quinone Formation and Oxidative Stress
Investigating the mechanisms described above requires a multi-faceted experimental approach. Below are key protocols that provide a framework for such studies.
Quantification of 3,4-DHMA and its Quinone
Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective technique for the analysis of electroactive compounds like catechols and their metabolites.[21][22][23]
-
Principle: The sample is injected into an HPLC system, typically with a C18 reverse-phase column, to separate the components.[24] The eluent then passes through an electrochemical detector containing a glassy carbon working electrode.[21] A specific potential is applied to the electrode, and as electroactive compounds like DHMA are oxidized (or reduced) on its surface, a current is generated that is proportional to the concentration of the analyte.[21][23]
-
Step-by-Step Protocol:
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates, microdialysis fluid) are collected. Proteins are precipitated with an acid (e.g., perchloric acid) and removed by centrifugation.[24]
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An aqueous buffer (e.g., sodium acetate or phosphate) at an acidic pH (e.g., 3.5-5.0) containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol or acetonitrile).[24] The exact composition must be optimized for the specific separation.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
-
Electrochemical Detection:
-
Detector: An electrochemical detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and an auxiliary electrode.
-
Potential: The potential applied to the working electrode is optimized to achieve maximal signal for DHMA while minimizing background noise. A typical starting potential is +0.65 V to +0.75 V.
-
-
Quantification: The concentration of DHMA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of DHMA.
-
Note on Quinone Detection: Direct detection of the highly reactive quinone is challenging. Its formation is often inferred by the disappearance of the DHMA peak or by trapping the quinone with a nucleophile (e.g., GSH) and detecting the resulting adduct. Alternatively, spectrophotometric methods can be used to monitor the formation of the quinone, which often has a characteristic absorbance maximum around 400 nm.[25]
Measurement of Oxidative Stress Markers
A comprehensive assessment of oxidative stress involves measuring damage to various biomolecules.[26]
| Biomarker Category | Specific Marker | Assay Method | Principle |
| Lipid Peroxidation | Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) Assay | MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically or fluorometrically.[20] |
| Protein Oxidation | Protein Carbonyls | 2,4-Dinitrophenylhydrazine (DNPH) Assay | DNPH reacts with protein carbonyl groups to form a stable dinitrophenylhydrazone product, which can be quantified spectrophotometrically.[20] |
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA or HPLC-ECD | 8-OHdG is a product of oxidative DNA damage. It can be measured in DNA hydrolysates or urine using specific antibodies (ELISA) or by its electrochemical properties (HPLC-ECD).[20] |
| Antioxidant Status | Glutathione (GSH/GSSG) Ratio | DTNB (Ellman's Reagent) Assay / HPLC | DTNB reacts with GSH to produce a yellow-colored product. Total glutathione is measured after reducing GSSG back to GSH. The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular redox status. |
Assessment of Cell Viability and Cytotoxicity
Methodology: MTT Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to varying concentrations of 3,4-DHMA for a defined period (e.g., 24 hours). Include appropriate controls (untreated cells, vehicle control).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
-
Conclusion and Future Directions
The oxidation of 3,4-dihydroxymandelic acid to its quinone represents a significant pathway for the generation of reactive species and the induction of oxidative stress. This process is implicated in the cytotoxicity of catecholamines and may play a role in the pathophysiology of diseases characterized by oxidative damage, such as Parkinson's disease.[9][10] The dual nature of DHMA as both an antioxidant and a pro-oxidant highlights the complexity of cellular redox biology.
Future research should focus on several key areas:
-
Elucidating the specific enzymatic pathways responsible for DHMA oxidation in different cell types, particularly in neurons.
-
Identifying the full spectrum of protein targets for 3,4-DHMA quinone alkylation and the functional consequences of these modifications.
-
Developing therapeutic strategies that can mitigate the toxic effects of quinone formation, either by preventing the oxidation of catechols or by scavenging the resulting reactive species.
By employing the mechanistic understanding and experimental protocols outlined in this guide, researchers can further unravel the complex role of 3,4-DHMA in cellular health and disease, paving the way for novel diagnostic and therapeutic interventions.
References
- Catechol oxidase - Wikipedia. (n.d.).
- Solano, F., Hearing, V. J., & García-Borrón, J. C. (2000). Neurotoxicity due to o-quinones: neuromelanin formation and possible mechanisms for o-quinone detoxification. Neurotoxicity Research, 1(3), 153–169.
- The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. (2024). MDPI.
- Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biom
- Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biom
- HPLC-ED determination of catecholamines and their metabolites in urine. (n.d.). PubMed.
- Analysis of Catecholamines by Electrochemical Detector (ECD). (2021). JASCO Global.
- C
- 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxid
- The oxidation reaction of catechol to o-quinone. (n.d.).
- 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. (n.d.).
- A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. (2018). PMC.
- 3,4-Dihydroxymethamphetamine - Wikipedia. (n.d.).
- Approaches to Prevent Dopamine Quinone-Induced Neurotoxicity. (n.d.).
- The Metabolic Fate of ortho-Quinones Derived from C
- Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chrom
- 3,4-Methylenedioxymethamphetamine (MDMA) abuse may cause oxidative stress and potential free radical damage. (n.d.). PubMed.
- Rapid and Sensitive Detection of Quinones by In-Source Microdroplet Derivatization Coupled with Mass Spectrometry. (n.d.).
- Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance. (n.d.). NIH.
- Analytical techniques for the determination of biologically active quinones in biological and environmental samples. (n.d.). PubMed.
- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applic
- Catechol ortho-quinones: the electrophilic compounds that form depurinating DNA adducts and could initiate cancer and other diseases. (n.d.). Oxford Academic.
- 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 p
- A Standardised Exercise Protocol to Induce Oxidative Stress in Humans: Validation with a Dietary Polyphenol Intervention. (n.d.). PMC.
- Modern Methods in Oxidative Stress Research. (n.d.). Sigma-Aldrich.
- Experimental protocol adopted to measure the OxS parameters on the biological samples collected from the Elbaman (IR) and Elbaman 73 (HIR) selected participants. (n.d.).
- Analytical methods for quinone compound. (n.d.).
- 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. (n.d.).
- Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. (n.d.).
- Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenol. (2020). ScienceOpen.
- Catechol quinones of estrogens in the initiation of breast, prostate, and other human cancers: keynote lecture. (n.d.). PubMed.
- How to best detect catecholamines HPLC? (2015).
- Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. (n.d.). MDPI.
- Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. (n.d.). PubMed.
- Cytotoxic mechanisms of anti-tumour quinones in parental and resistant lymphoblasts. (n.d.). NIH.
- Molecular mechanisms of quinone cytotoxicity. (n.d.). PubMed.
- Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? (n.d.).
- Synthesis and in Vitro Cytotoxicity Profile of the R-Enantiomer of 3,4-Dihydroxymethamphetamine (R-(-)-HHMA). (2010). SciSpace.
- 3,4-Dihydroxymandelic acid - Wikipedia. (n.d.).
- Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxid
- Activity of quinone alkylating agents in quinone-resistant cells. (1990). PubMed.
- The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles. (n.d.). MDPI.
- (+-)-3,4-Dihydroxymandelic acid. (n.d.). PubChem.
- (+-)-3,4-Dihydroxymandelic acid. (n.d.). PubChem.
- Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. (n.d.). PMC.
- ROS Function in Redox Signaling and Oxid
- Reactive oxygen species, oxidative damage and cell death. (2017).
- From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic explor
Sources
- 1. 3,4-Dihydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 13. Catechol oxidase | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 14. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Activity of quinone alkylating agents in quinone-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catechol quinones of estrogens in the initiation of breast, prostate, and other human cancers: keynote lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jasco-global.com [jasco-global.com]
- 24. researchgate.net [researchgate.net]
- 25. The Metabolic Fate of ortho-Quinones Derived from Catecholamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,4-DHMA – Free Base vs. Trifluoroacetate Salt
Executive Summary
In the study of MDMA (3,4-methylenedioxymethamphetamine) metabolism, 3,4-dihydroxymethamphetamine (3,4-DHMA) —also known as HHMA —represents a critical Phase I metabolite. Its presence marks the demethylenation of the parent drug, a step often catalyzed by CYP2D6.
For researchers, the choice between the Free Base and the Trifluoroacetate (TFA) Salt of 3,4-DHMA is not merely a matter of procurement convenience; it dictates experimental validity.
-
The TFA Salt is the industry standard for storage and analytical calibration due to its superior resistance to oxidation.
-
The Free Base is the biologically active species but is chemically unstable and rarely isolated in pure form. It must often be generated in situ or carefully desalted for specific toxicological assays to avoid artifacts caused by the trifluoroacetate anion.
This guide details the physicochemical divergences, stability mechanisms, and precise handling protocols for both forms.
Chemical Fundamentals & Stability Profiles
Structural Distinction
The core difference lies in the protonation state of the secondary amine and the presence of a counterion.
-
3,4-DHMA Free Base:
-
State: Typically a viscous oil or low-melting amorphous solid.
-
Reactivity: The catechol moiety (two adjacent hydroxyl groups on the phenyl ring) is highly susceptible to autoxidation at neutral or alkaline pH.
-
Role: This is the species that crosses lipophilic biological membranes.
-
-
3,4-DHMA TFA Salt:
-
State: Crystalline solid.
-
Stability: The trifluoroacetic acid (TFA) provides a counterion (
) that protonates the amine ( ). Crucially, the acidic microenvironment creates a "pH shield" that suppresses the deprotonation of the phenolic hydroxyls, thereby inhibiting oxidation.
-
The Oxidation Mechanism (The "Catechol Trap")
The primary reason the free base is difficult to handle is its rapid conversion to ortho-quinones.
Figure 1: The autoxidation pathway of 3,4-DHMA. The Free Base form, lacking acidic protection, rapidly progresses toward the reactive o-Quinone species, leading to sample degradation and color change (browning).
Comparative Analysis: When to Use Which Form
| Feature | 3,4-DHMA Free Base | 3,4-DHMA TFA Salt |
| Primary Use | In situ generation for GC-MS; Membrane permeability studies. | Analytical Standards (LC-MS), Stock Solutions, Long-term Storage. |
| Solubility | Soluble in organic solvents (EtOAc, DCM). Poor water solubility. | Highly water-soluble; Soluble in Methanol/Water. |
| Stability | Low. Oxidizes in minutes/hours if exposed to air/light. | High. Stable for years at -20°C (desiccated). |
| Bio-Assays | Preferred (if stabilized) to avoid counterion toxicity. | Caution: TFA anion can be cytotoxic at high concentrations. |
| Mass Spec | Required for GC (after derivatization). | Direct injection for LC-ESI-MS. |
Analytical Applications
LC-MS/MS (Liquid Chromatography)
Recommended Form: TFA Salt.
-
Protocol: Dissolve the TFA salt directly in the initial mobile phase (e.g., 0.1% Formic Acid in Water).
-
Note: The acidic nature of the salt matches the acidic mobile phase usually employed in positive ion mode ESI, ensuring the analyte remains protonated
.
GC-MS (Gas Chromatography)
Recommended Form: Free Base (Derivatized).
-
Challenge: Catecholamines are non-volatile and thermally unstable.
-
Solution: You must derivatize the hydroxyl and amine groups.[1]
-
Workflow:
-
Start with TFA salt (for accurate weighing).
-
Perform derivatization (e.g., with PFPA or HFBA).[2] The reaction conditions (often heating with the anhydride) will effectively override the salt form, converting the molecule into the per-acylated derivative.
-
Critical: Ensure the reaction vessel is anhydrous. Moisture hydrolyzes the derivative.
-
Biological Assays: The "TFA Problem"
In drug development, researchers often screen metabolites for neurotoxicity. A common error is using the TFA salt directly in cell culture at high concentrations (
The Issue: The trifluoroacetate anion (
Protocol: Desalting / Anion Exchange (TFA HCl)
If your assay is sensitive to TFA, convert the salt to the Hydrochloride (HCl) form before use.
Materials:
-
3,4-DHMA TFA Salt[3]
-
0.1 M HCl
-
Lyophilizer (Freeze Dryer)
Step-by-Step:
-
Dissolution: Dissolve the TFA salt in a minimal volume of 0.1 M HCl.
-
Equilibration: Allow to stand for 5–10 minutes. The excess chloride ions will displace the trifluoroacetate ions associated with the amine.
-
Lyophilization: Freeze and lyophilize the solution. HCl is volatile, as is TFA (TFA boiling point
, but removal is efficient under vacuum). -
Repetition: Repeat the dissolution (in HCl) and lyophilization step 2–3 times.
-
Result: The final solid is predominantly 3,4-DHMA HCl salt, which is more biocompatible.
Handling & Storage Protocols
To maintain scientific integrity, strict adherence to handling protocols is required to prevent the "browning" effect (oxidation).
Preparation of Stock Solutions
-
Solvent: Use degassed 1% Formic Acid in Methanol or Water. The acidity (
) mimics the protective effect of the salt form. -
Antioxidants: For aqueous buffers (PBS), add Ascorbic Acid (1 mM) or Sodium Metabisulfite . This is mandatory for the Free Base and recommended for the Salt if kept at room temperature.
-
Inert Atmosphere: Flush headspace with Argon or Nitrogen before sealing vials.
Visualizing the Workflow
Figure 2: Decision matrix for handling 3,4-DHMA based on experimental end-points.
References
-
MDMA Metabolism Overview
-
De La Torre, R., et al.[3] (2004). "Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition." Therapeutic Drug Monitoring.
-
-
TFA Salt Cytotoxicity
-
Catecholamine Oxidation Chemistry
-
Analytical Derivatization of Catechols
Sources
- 1. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation chemistry of catecholamines and neuronal degeneration: an update. [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
Methodological & Application
Application Note & Protocol: Preparation of 3,4-DHMA Trifluoroacetate Standard Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the accurate and safe preparation of standard stock solutions of 3,4-dihydroxymethamphetamine (3,4-DHMA) trifluoroacetate. As a major metabolite of 3,4-methylenedioxymethamphetamine (MDMA), precise quantification of 3,4-DHMA is critical in metabolism studies, pharmacokinetics, and forensic analysis.[1][2] This guide outlines the necessary materials, safety precautions, detailed step-by-step protocols for preparation, and best practices for storage and handling to ensure the integrity and stability of the standard solutions.
Introduction: The Significance of 3,4-DHMA
3,4-Dihydroxymethamphetamine (3,4-DHMA), also known as HHMA, is a primary catecholamine metabolite of MDMA, formed through the action of cytochrome P450 enzymes.[1] Its quantification is essential for understanding the metabolic fate and potential neurotoxic effects of MDMA.[2][3] The trifluoroacetate salt of 3,4-DHMA is a common form for an analytical reference standard, offering stability for storage and handling.[4] The trifluoroacetate counter-ion can influence the solubility and stability of the compound, making specific handling procedures crucial. This application note addresses the critical steps for preparing high-quality stock solutions for use in various analytical methodologies, such as mass spectrometry.[5][6]
Health and Safety Precautions
The preparation of 3,4-DHMA trifluoroacetate stock solutions requires handling of the active compound and potentially hazardous solvents and acids. All procedures should be performed within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
2.1. Compound-Specific Hazards
-
3,4-DHMA Trifluoroacetate: While specific toxicity data for the trifluoroacetate salt is not extensively documented, it should be handled with care as a metabolite of a psychoactive substance. Assume it is a potentially bioactive and hazardous compound.
-
Trifluoroacetic Acid (TFA): If used as a solvent or additive, TFA is a strong, corrosive acid that can cause severe skin and eye burns, and is harmful if inhaled.[7][8][9][10] It is also moisture-sensitive.[11]
2.2. Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory.[7][9]
-
Hand Protection: Wear acid-resistant gloves, such as nitrile or neoprene.[12][13] Double gloving is recommended when handling pure TFA.[7]
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood.
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[7][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
Materials and Equipment
-
3,4-DHMA trifluoroacetate analytical reference standard (solid form)
-
High-purity methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Amber glass vials with PTFE-lined screw caps for storage
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the preparation of a 1 mg/mL primary stock solution of 3,4-DHMA trifluoroacetate in methanol. Methanol is a suitable solvent as indicated by supplier data, which states solubility of at least 10 mg/mL.[4]
4.1. Step-by-Step Procedure
-
Equilibration: Allow the vial of solid 3,4-DHMA trifluoroacetate to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the 3,4-DHMA trifluoroacetate standard (e.g., 1.0 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of methanol to the volumetric flask to dissolve the solid. Vortex gently to aid dissolution. A brief sonication may be used if necessary.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with methanol. Ensure the meniscus is aligned with the calibration mark on the flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the primary stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
4.2. Preparation of Working Solutions
Working solutions of lower concentrations can be prepared by serial dilution of the primary stock solution using calibrated micropipettes and volumetric flasks. It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy.
Storage and Stability
The stability of catecholamine standards is a critical factor for accurate and reproducible results.[14][15][16]
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage.[17] | Low temperatures minimize the rate of chemical degradation. |
| Storage Container | Amber glass vials with PTFE-lined screw caps. | Protects the solution from light, which can cause photodegradation, and prevents solvent evaporation and contamination. |
| Long-term Stability | For optimal stability, it is advisable to aliquot the primary stock solution into smaller volumes for single use. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce water condensation. |
| Short-term Stability | While some catecholamines show stability at room temperature for short periods, it is best practice to keep solutions on ice when not in use.[14][15] | Minimizes degradation during experimental procedures. |
Catecholamines can be susceptible to degradation in neutral or basic aqueous solutions.[14] While the provided protocol uses methanol, if aqueous dilutions are necessary, they should be prepared fresh and used promptly. Acidification of aqueous solutions can improve the stability of some catecholamines.[18]
Workflow Visualization
The following diagram illustrates the key steps in the preparation of the 3,4-DHMA trifluoroacetate primary stock solution.
Caption: Workflow for 3,4-DHMA Trifluoroacetate Stock Solution Preparation.
Conclusion
The accurate preparation of 3,4-DHMA trifluoroacetate standard stock solutions is fundamental for reliable analytical results. By following the detailed protocol and adhering to the stringent safety and storage guidelines outlined in this application note, researchers can ensure the integrity and stability of their standards, leading to more accurate and reproducible scientific outcomes.
References
-
Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. (2024). Amherst College. Available from: [Link]
-
3,4-DHMA (trifluoroacetate salt) - Applications. Bertin Bioreagent. Available from: [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available from: [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
Stability of human plasma catecholamines. PubMed. Available from: [Link]
-
3,4-Dihydroxymethamphetamine. Wikipedia. Available from: [Link]
-
Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection. PubMed. Available from: [Link]
-
Stability of catecholamines in whole blood, plasma, and platelets. Semantic Scholar. Available from: [Link]
-
SODIUM TRIFLUOROACETATE. Gelest, Inc. Available from: [Link]
-
Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma. Taylor & Francis. Available from: [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available from: [Link]
-
CB-LSOP-TFA-4-18.docx. UConn. Available from: [Link]
-
Stability of Urinary Fractionated Metanephrines and Catecholamines during Collection, Shipment, and Storage of Samples. ResearchGate. Available from: [Link]
-
Effects of 3,4-dihydroxymethamphetamine and 2,4,5-trihydroxymethamphetamine, two metabolites of 3,4-methylenedioxymethamphetamine, on central serotonergic and dopaminergic systems. PubMed. Available from: [Link]
-
3,4-Dihydroxymethamphetamine (HHMA). A major in vivo 3,4-methylenedioxymethamphetamine (MDMA) metabolite in humans. PubMed. Available from: [Link]
-
Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. PubMed. Available from: [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. Available from: [Link]
-
Sample Preparation. Harvard Center for Mass Spectrometry. Available from: [Link]
Sources
- 1. 3,4-Dihydroxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydroxymethamphetamine (HHMA). A major in vivo 3,4-methylenedioxymethamphetamine (MDMA) metabolite in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3,4-dihydroxymethamphetamine and 2,4,5-trihydroxymethamphetamine, two metabolites of 3,4-methylenedioxymethamphetamine, on central serotonergic and dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. amherst.edu [amherst.edu]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. carlroth.com [carlroth.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. lcms.cz [lcms.cz]
- 12. nj.gov [nj.gov]
- 13. gelest.com [gelest.com]
- 14. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. 3,4-DHMA (trifluoroacetate salt) - Labchem Catalog [labchem.com.my]
- 18. researchgate.net [researchgate.net]
Using 3,4-DHMA trifluoroacetate as a forensic toxicology reference standard
Application Note: High-Precision Analysis of 3,4-DHMA (HHMA) in Forensic Toxicology
Abstract
This guide details the protocol for utilizing 3,4-Dihydroxymethamphetamine (3,4-DHMA) trifluoroacetate as a reference standard in forensic toxicology. 3,4-DHMA (also known as HHMA) is a transient, unstable metabolite of MDMA (Ecstasy) that serves as a critical biomarker for extending the window of detection and confirming ingestion. Due to its catechol structure, 3,4-DHMA is highly susceptible to oxidation and is extensively conjugated in biological matrices. This protocol addresses these challenges through a self-validating workflow involving antioxidant-protected acid hydrolysis, solid-phase extraction (SPE), and optimized LC-MS/MS or GC-MS quantification.
Chemical & Physical Properties
3,4-DHMA Trifluoroacetate is the stable salt form used for reference standards. Users must account for the salt stoichiometry during preparation.
| Property | Details |
| Compound Name | 3,4-Dihydroxymethamphetamine (HHMA) Trifluoroacetate |
| CAS Number | 2704135-58-8 (Salt) |
| Molecular Formula | C₁₀H₁₅NO₂[1] · CF₃COOH |
| Molecular Weight | 295.25 g/mol (Salt) / 181.23 g/mol (Free Base) |
| Stoichiometric Factor | 0.614 (Multiply mass of salt by 0.614 to get mass of free base) |
| Solubility | Soluble in Methanol, Water. |
| Stability | High Risk: Catechol moiety oxidizes to ortho-quinone in air/alkaline pH. Store at -20°C. |
Metabolic Context & Rationale
MDMA is metabolized primarily by CYP2D6 into 3,4-DHMA. This catechol intermediate is rapidly inactivated by COMT to 4-HMMA or conjugated (sulfated/glucuronidated). Detecting 3,4-DHMA requires hydrolyzing these conjugates back to the free form.
Experimental Protocols
Protocol A: Standard Preparation (Critical Step)
Objective: Create a stable stock solution without oxidative degradation.
-
Solvent: Use Methanol containing 0.1% Ascorbic Acid or Sodium Metabisulfite . The antioxidant is non-negotiable for catechol stability.
-
Calculation: To prepare a 1.0 mg/mL (free base) stock:
-
Weigh 1.63 mg of 3,4-DHMA Trifluoroacetate.
-
Dissolve in 1.0 mL of antioxidant-fortified methanol.
-
-
Storage: Aliquot into amber glass vials (silanized preferred). Store at -80°C. Stability is <3 months even frozen due to autoxidation.
Protocol B: Sample Preparation (Urine/Plasma)
Objective: Hydrolyze conjugates while preventing catechol oxidation.
Method: Acid Hydrolysis (Superior Recovery) Acid hydrolysis yields ~40% higher recovery than enzymatic methods (Helix pomatia) for this specific analyte because 3,4-DHMA is predominantly sulfated, and sulfates are resistant to many glucuronidases [1, 2].
-
Aliquot: Transfer 1.0 mL Urine to a screw-cap glass tube.
-
Antioxidant Addition: Add 50 µL 10% Ascorbic Acid (freshly prepared). Failure to add this results in >50% analyte loss.
-
Hydrolysis: Add 100 µL concentrated HCl . Vortex.
-
Incubation: Heat at 100°C for 40 minutes .
-
Neutralization: Cool. Add 100 µL 6M KOH (adjust to pH 6.0–7.0). Verify pH.
-
Internal Standard: Add 50 µL deuterated IS (e.g., MDMA-d5 or Dopamine-d4 if specific HHMA-d3 is unavailable).
-
Extraction (SPE):
-
Use a Cation Exchange (SCX) or Polymeric Weak Base (WCX) cartridge.
-
Wash: Water, then 0.1M HCl.
-
Elute: Methanol containing 5% Ammonia (freshly prepared).
-
Dry: Evaporate under Nitrogen at <40°C. Reconstitute immediately in Mobile Phase A + 0.1% Ascorbic Acid.
-
Instrumental Analysis
Method 1: LC-MS/MS (Recommended)
Sensitivity: High | Derivatization: None required
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Biphenyl phases offer superior retention for polar aromatics like catechols.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 90% B over 6 minutes.
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) - Quant | Product (Q3) - Qual | Collision Energy (eV) |
|---|---|---|---|---|
| 3,4-DHMA | 182.1 [M+H]⁺ | 151.1 | 135.1 / 105.0 | 20 - 25 |
| Mechanism | Protonated molecule | Loss of CH₃NH₂ (31 Da) | Catechol fragment | |
Note: The transition 182 -> 151 is characteristic of the loss of the methylamine moiety, forming the stable catechol-allyl cation.
Method 2: GC-MS (Alternative)
Sensitivity: Moderate | Derivatization: Required
Due to the two hydroxyl groups and one amine, 3,4-DHMA requires aggressive derivatization.
-
Reagent: PFPA (Pentafluoropropionic anhydride) or Acetylation .
-
Protocol:
-
Dissolve dry residue in 50 µL Ethyl Acetate.
-
Add 50 µL PFPA. Incubate at 70°C for 30 min.
-
Evaporate and reconstitute in Ethyl Acetate.
-
-
Ions (PFP Derivative): Monitor m/z 204 (base peak for amphetamines), m/z 176 , and molecular ion (high mass).
-
Alternative (Acetylation): Acetic anhydride/Pyridine. Monitor m/z 151 (base), 266 , 308 (Molecular Ion) [3].
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Recovery | Oxidation of catechol | Ensure Ascorbic Acid is added before pH adjustment or heating. |
| Peak Tailing | Interaction with silanols | Use a Biphenyl column; ensure mobile phase is acidic (pH < 3). |
| Shift in RT | Column contamination | Catechols bind irreversibly to steel frits over time; use PEEK-lined columns or frequent passivation. |
References
-
NIH/PubMed : Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. Confirms acid hydrolysis superiority for human samples.
-
NIH/PubMed : Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. Establishes 100°C/40min HCl protocol.
-
University of Glasgow : In vitro studies of drug transformations: application to forensic toxicology. details Acetyl-HHMA fragmentation (308->151).
-
Cayman Chemical : 3,4-DHMA (trifluoroacetate salt) Product Insert. Physical properties and stoichiometry.[3]
Sources
Application Note: Electrochemical Detection (HPLC-ECD) of 3,4-DHMA in Brain Tissue
Executive Summary
This application note details a robust, high-sensitivity protocol for the quantification of 3,4-Dihydroxymandelic acid (3,4-DHMA) in mammalian brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
3,4-DHMA is a critical metabolite of norepinephrine (NE), formed via the oxidative deamination pathway involving monoamine oxidase (MAO) and aldehyde dehydrogenase. Accurate measurement of 3,4-DHMA provides essential insights into intraneuronal norepinephrine turnover and MAO activity. Due to its hydrophilic nature and susceptibility to oxidation, 3,4-DHMA presents unique analytical challenges. This guide utilizes a Reverse-Phase Ion-Pairing (RP-IP) mechanism coupled with Coulometric/Amperometric detection to achieve femtomole-level sensitivity.
Biological Context & Metabolic Pathway
Understanding the metabolic origin of 3,4-DHMA is essential for interpreting data. It is primarily formed in the neuronal cytosol.
Equipment & Reagents
Instrumentation
-
HPLC Pump: Isocratic pump capable of pulse-free flow at 0.5–1.0 mL/min (e.g., Thermo Scientific Dionex, Waters e2695).
-
Detector: Electrochemical Detector (ECD).[1][2][3][4]
-
Preferred: Coulometric (e.g., ESA Coulochem III or Dionex CoulArray) for absolute quantification and redox screening.
-
Alternative: Amperometric (e.g., DECADE Elite) with a Glassy Carbon working electrode.
-
-
Column: C18 Reverse-Phase, 150 x 3.0 mm or 4.6 mm, 3 µm particle size (e.g., biologically inert columns like ESA MD-150 or phenomenex Kinetex).
-
Autosampler: Refrigerated (4°C) to prevent sample degradation.
Reagents (HPLC Grade or Higher)
-
3,4-DHMA Standard: (Sigma-Aldrich/Merck).
-
Internal Standard (IS): 3,4-Dihydroxybenzylamine (DHBA) .[5]
-
Mobile Phase Buffer: Citric Acid (monohydrate), Sodium Acetate (anhydrous).[6]
-
Ion-Pairing Agent: 1-Octanesulfonic Acid (OSA) or Sodium Octyl Sulfate (SOS).
-
Chelator: EDTA disodium salt (Critical for background noise reduction).
-
Organic Modifier: Methanol (MeOH) or Acetonitrile (ACN).[7][8]
-
Sample Prep Acid: Perchloric Acid (PCA), 70%.
Experimental Protocols
Protocol A: Mobile Phase Preparation
Rationale: The mobile phase controls retention (via % organic), selectivity (via pH), and peak shape (via ion-pairing).
Composition: 75 mM Citrate/Acetate Buffer, 1.5 mM OSA, 25 µM EDTA, 5-10% Methanol, pH 3.2.
-
Dissolve: In 900 mL of ultrapure water (18.2 MΩ), dissolve:
-
10.5 g Citric Acid
-
4.0 g Sodium Acetate
-
350 mg 1-Octanesulfonic Acid (OSA)
-
10 mg EDTA (Na2)
-
-
Adjust pH: Titrate to pH 3.2 using glacial acetic acid or 1M NaOH. Note: DHMA is acidic; pH control is vital for its retention.
-
Add Organic: Add 50 mL Methanol (5% v/v). Adjust total volume to 1 L.
-
Filter & Degas: Filter through a 0.22 µm nylon membrane. Degas under vacuum or helium sparge for 15 mins.
Protocol B: Brain Tissue Sample Preparation
Rationale: Rapid acidification precipitates proteins and stabilizes catechols against auto-oxidation.
-
Dissection: Rapidly dissect brain tissue (e.g., striatum, cortex) on ice. Weigh frozen tissue (typ. 10–50 mg).
-
Homogenization Buffer: Prepare 0.1 M Perchloric Acid (PCA) containing 0.1 mM EDTA and 0.1 mM Sodium Metabisulfite .
-
Lysis: Add 200–500 µL of ice-cold Homogenization Buffer to the tissue. Homogenize using a sonic probe (pulse 3 x 5 sec) or bead mill. Keep temperature < 4°C.
-
Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Filtration: Transfer supernatant to a 0.22 µm spin-filter (PVDF or PTFE). Centrifuge at 5,000 x g for 2 mins.
-
Internal Standard Spike: Add DHBA (IS) to the filtrate to a final concentration of 10–50 ng/mL prior to injection.
Protocol C: HPLC-ECD Setup & Optimization
Hydrodynamic Voltammogram (HDV): To determine the optimal potential, inject a DHMA standard at increasing potentials (+100 mV to +900 mV). Plot Peak Height vs. Potential.
-
Result: DHMA typically reaches mass-transfer limited current (plateau) around +650 to +750 mV on glassy carbon.
Operational Settings:
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 30°C.
-
Applied Potential (Working Electrode): +750 mV (vs. Ag/AgCl).
-
Dual Cell Mode (Optional): E1 (Screening) = +50 mV; E2 (Detection) = +400 mV (if using redox cycling) or +750 mV (direct oxidation).
-
-
Injection Vol: 10–20 µL.
Workflow Visualization
Expected Results & Quantification
Elution Profile
Due to its high polarity (two hydroxyl groups and a carboxylic acid), 3,4-DHMA elutes early in Reverse-Phase chromatography, often before Norepinephrine.
Typical Elution Order:
-
Solvent Front[9]
-
3,4-DHMA (~3.5 - 4.5 min)
-
DHBA (Internal Standard)
-
DOPAC
Note: Retention times can be shifted by altering the concentration of the Ion-Pairing agent (OSA). Increasing OSA increases the retention of amines (NE, DA, DHBA) significantly more than acidic metabolites (DHMA, DOPAC).
Calculation
Quantification is performed using the Internal Standard Method to correct for recovery losses and injection variability.
Validation & Troubleshooting
| Parameter | Specification / Goal | Troubleshooting Note |
| Linearity (R²) | > 0.995 | Range: 0.5 ng/mL to 500 ng/mL. |
| LOD (S/N=3) | < 50 pg/injection | If high noise: Passivate system with 6M Nitric Acid (remove column first!). |
| Recovery | 85% - 110% | Low recovery? Ensure PCA is cold; check homogenization efficiency. |
| Peak Tailing | Symmetry Factor < 1.5 | Old column or pH mismatch. Replace column or adjust buffer pH. |
| Drifting Baseline | < 1 nA / hour | Thermal instability. Ensure column oven is stable and mobile phase is degassed. |
Common Pitfall: 3,4-DHMA is unstable at neutral/alkaline pH. Ensure samples remain in acidic PCA and the autosampler is kept at 4°C at all times.
References
-
Goldstein, D. S., et al. (2003). "Sources of dihydroxyphenylglycol and dihydroxymandelic acid in the human body." Journal of Clinical Endocrinology & Metabolism.
-
Eisenhofer, G., et al. (2004). "Catecholamine metabolism: a contemporary view with implications for physiology and medicine." Pharmacological Reviews.
- Thermo Scientific. (2012). "Technical Note 70716: Analysis of Catecholamines and Metanephrines in Urine.
-
Mefford, I. N. (1981). "Application of high performance liquid chromatography with electrochemical detection to neurochemical analysis: measurement of catecholamines, serotonin and metabolites in rat brain." Journal of Neuroscience Methods.
-
Sigma-Aldrich. "Product Information: 3,4-Dihydroxymandelic acid." Merck KGaA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroxybenzylamine 98 16290-26-9 [sigmaaldrich.com]
- 6. glsciences.com [glsciences.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. protocols.io [protocols.io]
Application Note: Determining the Solubility of 3,4-DHMA Trifluoroacetate in Methanol and Water for Research Applications
Abstract
This document provides a detailed technical guide on the solubility of 3,4-DHMA (3,4-Dihydroxymethamphetamine) trifluoroacetate salt in two common laboratory solvents: methanol and water. As a primary metabolite of 3,4-MDMA, understanding the solubility characteristics of 3,4-DHMA is critical for researchers in pharmacology, toxicology, and forensic science.[1][2] This guide offers quantitative solubility data, explores the physicochemical principles governing its dissolution, and provides robust, step-by-step protocols for preparing stock solutions. The methodologies are designed to ensure accuracy, reproducibility, and the integrity of experimental outcomes.
Introduction: The Importance of Solubility Data
3,4-Dihydroxymethamphetamine (3,4-DHMA or HHMA) is a major active metabolite of 3,4-methylenedioxy-N-methylamphetamine (MDMA).[2] Its study is crucial for understanding the pharmacology, metabolism, and potential neurotoxicity of MDMA.[1] For laboratory applications, 3,4-DHMA is often supplied as a trifluoroacetate (TFA) salt to improve its stability and handling characteristics.
Accurate preparation of stock solutions is the foundation of any reliable in vitro or in vivo experiment. An incomplete understanding of a compound's solubility can lead to several critical errors:
-
Poor Reproducibility: Variability in solution preparation introduces significant experimental noise, making it difficult to reproduce results.
-
Compound Precipitation: Changes in temperature or the addition of aqueous media can cause a poorly dissolved compound to precipitate, invalidating the experiment.
This application note serves as an authoritative guide for researchers, providing both the data and the practical methodology to work confidently with 3,4-DHMA trifluoroacetate.
Physicochemical Properties and Solubility Principles
The solubility of 3,4-DHMA trifluoroacetate is governed by its molecular structure, which contains several key functional groups that dictate its interaction with different solvents.
-
Molecular Formula: C₁₀H₁₅NO₂ • CF₃COOH[1]
-
Molecular Weight: 295.3 g/mol [1]
-
Key Functional Groups:
-
Catechol Ring: The 1,2-dihydroxybenzene moiety is highly polar and capable of forming strong hydrogen bonds with protic solvents like water and methanol.[3][4]
-
Secondary Amine: The methylamino group is also polar and can act as a hydrogen bond acceptor. In aqueous solutions, it can be protonated, increasing polarity and solubility.
-
Trifluoroacetate (TFA) Salt: The use of a strong acid like TFA to form a salt with the basic amine group significantly enhances the compound's aqueous solubility compared to its freebase form. Trifluoroacetic acid itself is miscible with water.[5][6]
-
The overarching principle of "like dissolves like" is central here. The multiple polar, hydrogen-bonding groups on the 3,4-DHMA molecule and the ionic nature of the TFA salt make it well-suited for dissolution in polar solvents.[7]
Diagram 1: Key Structural Features of 3,4-DHMA Trifluoroacetate
Caption: Logical relationship of functional groups to solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 3,4-DHMA trifluoroacetate. It is important to note that many suppliers provide the compound pre-dissolved or state a concentration at which a solution can be prepared, which represents a minimum solubility threshold.
| Solvent | Reported Solubility | Concentration (mM) | Source(s) | Notes |
| Methanol | ≥ 10 mg/mL | ~33.8 mM | [1][8] | Often supplied as a 10 mg/mL solution. |
| PBS (pH 7.2) | ≥ 10 mg/mL | ~33.8 mM | [1] | Indicates good solubility under physiological pH conditions. |
| DMSO | ≥ 30 mg/mL | ~101.6 mM | [1] | A highly polar aprotic solvent. |
| DMF | ≥ 30 mg/mL | ~101.6 mM | [1] | A highly polar aprotic solvent. |
| Ethanol | ≥ 30 mg/mL | ~101.6 mM | [1] | A polar protic solvent, slightly less polar than methanol. |
For context, the related parent compound 3,4-Dihydroxymandelic acid has a very high solubility in water of 100 mg/mL, though it requires sonication to achieve this concentration.[9] This further supports the high affinity of the catechol structure for polar solvents.
Protocols for Stock Solution Preparation
The following protocols provide a systematic and reproducible method for preparing saturated stock solutions. It is always recommended to start with a small quantity to confirm solubility before scaling up.
Protocol 1: Preparation of Stock Solution in Methanol
This protocol describes the preparation of a stock solution in methanol.
-
Preparation: Weigh a precise amount of 3,4-DHMA trifluoroacetate (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Initial Solvent Addition: Using a calibrated pipette, add a volume of high-purity methanol calculated to yield a concentration slightly higher than the target (e.g., for a 10 mg/mL solution from 5 mg of solid, add 450 µL of methanol).
-
Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds. If solid particles remain, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background. If any solid particles or cloudiness persist, the solution is saturated or has exceeded its solubility limit.
-
Clarification (Mandatory): To ensure a true solution free of micro-particulates, filter the solution through a 0.22 µm syringe filter (PTFE or other methanol-compatible membrane) into a new, sterile vial. This step is critical as it removes any undissolved excess, guaranteeing the final concentration is at or below the solubility limit and is ready for use.
-
Storage: Store the final stock solution in a tightly sealed vial at -20°C or -80°C to prevent solvent evaporation and compound degradation.[9][10] For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Stock Solution in Aqueous Buffer (PBS, pH 7.2)
This protocol is adapted for aqueous solutions intended for biological assays.
-
Preparation: Weigh the desired amount of 3,4-DHMA trifluoroacetate (e.g., 5 mg) into a sterile conical tube or vial.
-
Solvent Addition: Add the appropriate volume of sterile phosphate-buffered saline (PBS, pH 7.2) to reach the target concentration (e.g., 500 µL for a 10 mg/mL solution).
-
Dissolution: Vortex vigorously for 1-2 minutes. The catechol structure can be prone to oxidation in aqueous solutions; therefore, use freshly prepared buffers and minimize the solution's exposure to air. Sonication can be used if needed but monitor for any color change (a pink or brown tint may indicate oxidation).
-
pH Verification: After dissolution, it is good practice to check the pH of the solution to ensure it has not shifted significantly from the buffer's intended pH.
-
Sterile Filtration (Mandatory): For all cell-based assays or in vivo use, sterile filter the final solution through a 0.22 µm syringe filter (e.g., PES or PVDF) into a sterile, final container. This removes any undissolved compound and ensures sterility.[9]
-
Use and Storage: Aqueous solutions are generally less stable than those in organic solvents. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours or aliquot and freeze at -80°C, protecting from light.
Diagram 2: General Experimental Workflow for Solubility Determination
Caption: Standardized workflow for preparing a saturated solution.
Conclusion and Best Practices
The trifluoroacetate salt of 3,4-DHMA exhibits excellent solubility in both methanol and buffered aqueous solutions (≥10 mg/mL), making it a convenient compound for a wide range of research applications. The key to successful and reproducible experiments lies in meticulous solution preparation.
Summary of Best Practices:
-
Always filter: Use a 0.22 µm filter to remove undissolved particulates and ensure a true solution.
-
Use fresh aqueous solutions: Due to the potential for oxidation of the catechol group, prepare aqueous solutions immediately before use.
-
Store properly: Keep organic stock solutions tightly sealed and frozen (-20°C or -80°C) in aliquots to maintain integrity.
-
Perform pilot tests: When using a new batch or different buffer system, always perform a small-scale solubility test before preparing a large volume.
By adhering to these guidelines and protocols, researchers can ensure the accurate and effective use of 3,4-DHMA trifluoroacetate in their studies.
References
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved February 13, 2026, from [Link]
-
Showing Compound 3,4-dihydroxymandelate (FDB030383). (2015, May 7). FooDB. Retrieved February 13, 2026, from [Link]
-
(+-)-3,4-Dihydroxymandelic acid | C8H8O5. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
3,4-Dihydroxymandelic acid. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved February 13, 2026, from [Link]
-
3,4-DHMA (trifluoroacetate salt) - Applications. (n.d.). Bertin Bioreagent. Retrieved February 13, 2026, from [Link]
-
Water solubility - Registration Dossier. (n.d.). ECHA. Retrieved February 13, 2026, from [Link]
-
3,4-Dihydroxymethamphetamine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
trifluoroacetic acid. (n.d.). WebQC.org. Retrieved February 13, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3,4-Dihydroxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 3,4-dihydroxymandelate (FDB030383) - FooDB [foodb.ca]
- 4. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echa.europa.eu [echa.europa.eu]
- 6. trifluoroacetic acid [chemister.ru]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dihydroxymandelic Acid (3,4-DHMA)
Welcome to the technical support guide for 3,4-Dihydroxymandelic Acid (3,4-DHMA). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its rapid oxidation in aqueous solutions. As a catecholamine metabolite, 3,4-DHMA's catechol moiety is highly susceptible to degradation, which can compromise experimental integrity.[1][2][3] This guide provides in-depth explanations, troubleshooting protocols, and preventative strategies to ensure the stability and efficacy of your 3,4-DHMA solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared 3,4-DHMA solution is colorless, but it quickly turns yellow or brown. What is happening?
This color change is a classic indicator of oxidation. The 3,4-dihydroxy (catechol) group on the DHMA molecule is being oxidized, first to a highly reactive o-quinone intermediate.[4] This intermediate can then undergo further reactions, including polymerization, to form complex, colored melanin-like structures.[5][6][7] This process is accelerated by dissolved oxygen, neutral-to-alkaline pH, and the presence of trace metal ions.[8][9]
Q2: Why is the catechol group on 3,4-DHMA so unstable?
The two adjacent hydroxyl groups (-OH) on the benzene ring make the catechol moiety an excellent electron donor. In the presence of an oxidizing agent (like molecular oxygen), it can readily lose two protons and two electrons to form the corresponding quinone. This oxidation potential is a fundamental chemical property of catechols and is the reason for their potent antioxidant activity, but also their inherent instability in solution.[10][11]
Q3: Does the pH of my aqueous solution matter?
Absolutely. pH is one of the most critical factors governing 3,4-DHMA stability.[8][9]
-
Alkaline or Neutral pH (pH > 7): At higher pH levels, the phenolic hydroxyl groups are deprotonated, forming phenoxide ions. These ions are significantly more electron-rich and are oxidized much more rapidly than their protonated counterparts.
-
Acidic pH (pH < 5): In acidic conditions, the hydroxyl groups remain fully protonated. This reduces their electron-donating capacity and dramatically slows the rate of oxidation.[8][12] Any pH below 4 will significantly inhibit the reaction.[6][12]
Q4: I'm observing a loss of biological activity from my 3,4-DHMA stock over time. Is this related to the color change?
Yes, the two are directly related. The biological activity of 3,4-DHMA is intrinsically linked to its chemical structure, specifically the reduced catechol group. Once oxidized to a quinone or polymerized, the molecule can no longer interact with its biological targets in the intended manner. Therefore, the color change is a visual proxy for the loss of active, non-oxidized 3,4-DHMA in your solution.
Troubleshooting Guides & Preventative Protocols
This section addresses specific experimental issues with detailed, field-proven solutions.
Issue 1: Rapid Discoloration of 3,4-DHMA in Standard Buffers (e.g., PBS, pH 7.4)
Causality: Standard physiological buffers like PBS are typically at a neutral pH (~7.4) and are saturated with atmospheric oxygen. This environment is highly conducive to the rapid autoxidation of catechols.[9] Furthermore, trace metal ions, often present as impurities in reagents and water, can catalyze this oxidative degradation.[7][9]
The diagram below illustrates the multi-stage oxidation process that leads to the degradation of 3,4-DHMA.
Caption: Oxidation pathway of 3,4-DHMA from the active catechol to inactive polymers.
This protocol integrates multiple protective measures to create a robust stock solution suitable for dilution into experimental media.
Materials:
-
3,4-DHMA powder
-
High-purity, deionized water (Milli-Q or equivalent)
-
L-Ascorbic acid
-
EDTA (Ethylenediaminetetraacetic acid), disodium salt
-
Hydrochloric acid (HCl), 0.1 M
-
Nitrogen or Argon gas source with a sparging needle
-
Sterile, conical tubes or vials
Procedure:
-
Solvent Preparation (Degassing & Chelating):
-
To a clean glass bottle, add the desired volume of high-purity water.
-
Add EDTA to a final concentration of 0.1 mM. This will chelate and inactivate catalytic metal ions.[13]
-
Sparge the water with Nitrogen or Argon gas for at least 15-20 minutes to remove dissolved oxygen. Keep the solution under a gentle positive pressure of the inert gas.
-
-
Acidification & Antioxidant Addition:
-
While stirring the degassed, EDTA-containing water, use a calibrated pH meter to adjust the pH to 3.0-4.0 by dropwise addition of 0.1 M HCl. This acidic environment is critical for stability.[8]
-
Add L-ascorbic acid to a final concentration of 0.1% (w/v). Ascorbic acid acts as a sacrificial antioxidant, protecting the 3,4-DHMA.[14]
-
-
Dissolving 3,4-DHMA:
-
Weigh the required amount of 3,4-DHMA powder.
-
Add the powder directly to the prepared acidic, degassed, antioxidant-containing solvent. Mix gently until fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.
-
-
Storage:
-
Aliquot the final stock solution into small, single-use volumes in sterile tubes.
-
Overlay the headspace of each aliquot with Nitrogen or Argon gas before sealing.
-
Store immediately at -80°C for long-term use or at -20°C for short-term use.[15]
-
Issue 2: How to Validate the Stability of My Prepared 3,4-DHMA Solution?
Causality: Visual inspection is useful but not quantitative. To ensure experimental reproducibility, especially in dose-response studies, you must analytically confirm the concentration and stability of your 3,4-DHMA solution over the course of your experiment.
This workflow outlines the process for quantitatively assessing the stability of 3,4-DHMA under different buffer conditions.
Caption: Experimental workflow for quantifying the stability of 3,4-DHMA solutions.
This method allows for the direct measurement of 3,4-DHMA concentration over time.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
3,4-DHMA analytical standard for calibration curve.
Procedure:
-
Prepare Solutions: Create two sets of 3,4-DHMA solutions at your target experimental concentration:
-
Set A: Diluted from your unstabilized stock into standard PBS (pH 7.4).
-
Set B: Diluted from your stabilized stock (Protocol 1) into the same PBS.
-
-
Incubation and Sampling:
-
Incubate both sets of solutions under your typical experimental conditions (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
-
Sample Analysis:
-
Immediately inject the aliquot onto the HPLC system.
-
Monitor the elution profile at a wavelength of approximately 283 nm, which is near the λmax for 3,4-DHMA.[15]
-
Identify the 3,4-DHMA peak based on its retention time, confirmed by running the analytical standard.
-
-
Quantification and Data Analysis:
-
Generate a standard curve by injecting known concentrations of the 3,4-DHMA standard.
-
Calculate the concentration of 3,4-DHMA in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of 3,4-DHMA versus time for both stabilized and unstabilized solutions.
-
Expected Outcome: The plot will visually and quantitatively demonstrate the superior stability of the solution prepared using the stabilization protocol.
| Parameter | Unstabilized Solution (in PBS) | Stabilized Solution (Protocol 1) |
| Initial Appearance | Colorless | Colorless |
| Appearance (4h @ 37°C) | Yellow to Light Brown | Colorless |
| % 3,4-DHMA Remaining (4h) | < 50% (Typical) | > 95% (Typical) |
| Key Protective Factors | None | Low pH, Chelator (EDTA), Antioxidant (Ascorbic Acid), Anoxic |
Summary of Mitigation Strategies
The choice of strategy depends on your experimental constraints. The following diagram provides a decision-making framework.
Caption: Decision workflow for selecting appropriate 3,4-DHMA stabilization methods.
By implementing these scientifically-grounded protocols and understanding the chemical principles behind 3,4-DHMA degradation, researchers can ensure the integrity, reproducibility, and success of their experiments.
References
-
Jackson, A. (n.d.). Effects of varying pH on Catechol Oxidase. Prezi. Retrieved from [Link]
-
Li, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Retrieved from [Link]
-
Loganathan, S. (2022). The Effects Of pH On Catechol Oxidase. Sciencing. Retrieved from [Link]
-
Jackson, A. (n.d.). Effect of Change in pH Level on Catechol Oxidase Enzyme Acti. Prezi. Retrieved from [Link]
-
Li, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Retrieved from [Link]
-
Wrona, M. Z., & Dryhurst, G. (1991). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 3,4-Dihydroxymethamphetamine. Wikipedia. Retrieved from [Link]
-
Usui, K., et al. (2014). Quantitative analysis of 3,4-dimethylmethcathinone in blood and urine by liquid chromatography-tandem mass spectrometry in a fatal case. Legal Medicine. Retrieved from [Link]
-
Smolyaninov, I. V., et al. (2021). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules. Retrieved from [Link]
-
Glatt, H., et al. (2005). Sulfation of the 3,4-methylenedioxymethamphetamine (MDMA) metabolites 3,4-dihydroxymethamphetamine (DHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA) and their capability to inhibit human sulfotransferases. Biochemical Pharmacology. Retrieved from [Link]
-
Merola, G., et al. (2023). A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. Applied Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Free radical scavenging mechanism in catechols. Retrieved from [Link]
-
ResearchGate. (n.d.). Catechol-Based Ligands as Potential Metal Chelators Inhibiting Redox Activity in Alzheimer's Disease. Retrieved from [Link]
-
Patel, B. A., et al. (2019). LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. Bioanalysis. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 3,4-DHMA (trifluoroacetate salt). Retrieved from [Link]
-
Kładna, A., et al. (2012). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Pharmacological Sciences. Retrieved from [Link]
-
Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Toxics. Retrieved from [Link]
-
Helmlin, H. J., et al. (1996). Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS. Journal of Analytical Toxicology. Retrieved from [Link]
-
Poddel'sky, A. I., et al. (2022). Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes. Molecules. Retrieved from [Link]
-
Ley, J. P., et al. (2002). 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Johnson, R. D., & Botch-Jones, F. R. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology. Retrieved from [Link]
-
Singh, M., et al. (2020). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease. Retrieved from [Link]
-
Cao, S., et al. (2019). Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Melanin. Wikipedia. Retrieved from [Link]
-
Asopa, R., et al. (1991). Kinetics and mechanism of the oxidation of some hydroxyacids by pyridinium fluorochromate. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
Baynes, J. W. (2002). Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications. Diabetes. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 3,4-Dihydroxymandelic acid. Wikipedia. Retrieved from [Link]
-
Shima, N., et al. (2009). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Forensic Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. Retrieved from [Link]
-
Cold Spring Harbor Laboratory. (n.d.). Recipes for Common Laboratory Solutions. Retrieved from [Link]
Sources
- 1. 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencing.com [sciencing.com]
- 6. prezi.com [prezi.com]
- 7. Melanin - Wikipedia [en.wikipedia.org]
- 8. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prezi.com [prezi.com]
- 13. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Improving stability of 3,4-DHMA samples with ascorbic acid or EDTA
Executive Summary & Mechanism of Instability
The Challenge: 3,4-Dihydroxymandelic acid (3,4-DHMA), a major metabolite of norepinephrine, possesses a catechol moiety (a benzene ring with two adjacent hydroxyl groups). This structure is inherently unstable in aqueous solutions at neutral or alkaline pH. It undergoes rapid auto-oxidation to form ortho-quinones, which subsequently polymerize into melanin-like pigments. This reaction is catalyzed by trace metal ions (Cu²⁺, Fe³⁺) and accelerated by light and heat.
The Solution: Stability is achieved through a "Dual-Defense" strategy:
-
Sacrificial Reduction (Ascorbic Acid): AA acts as a potent antioxidant. It possesses a lower oxidation potential than 3,4-DHMA, meaning it preferentially oxidizes, scavenging dissolved oxygen and reactive oxygen species (ROS) before they can attack the catechol ring.
-
Metal Chelation (EDTA): Ethylenediaminetetraacetic acid (EDTA) sequesters the trace metal ions that act as catalysts for the oxidation process, effectively "locking" them in an inert complex.
Troubleshooting Guide & FAQs
Q1: My 3,4-DHMA standards degrade within hours at room temperature. What is the optimal stabilizing cocktail?
A: You are likely observing metal-catalyzed auto-oxidation. Aqueous solutions of 3,4-DHMA at neutral pH are viable for less than 4 hours at room temperature.
Recommendation: Prepare a Stabilizing Vehicle consisting of:
-
0.1 M Perchloric Acid (HClO₄) or 0.1 M HCl (Maintains pH < 3.0)
-
0.1% (w/v) Ascorbic Acid (Antioxidant)
-
0.01% (w/v) Na₂EDTA (Chelator)
Why this works: The acidic pH protonates the hydroxyl groups, reducing their electron-donating capability and slowing oxidation. The AA/EDTA combination addresses the oxidative mechanism directly.
Q2: I am seeing a massive interference peak at the solvent front in my HPLC-ECD method. Is the Ascorbic Acid causing this?
A: Yes. In Electrochemical Detection (ECD), Ascorbic Acid oxidizes at a low potential (approx. +150 to +200 mV), often overlapping with or preceding the catecholamine peaks.
Troubleshooting Steps:
-
Reduce AA Concentration: Lower AA to 0.01% or 0.005% . This is often sufficient for short-term autosampler stability (12-24 hours) without overwhelming the detector.
-
Modify Chromatography: Use an ion-pairing agent (e.g., OSA or SOS) to retard the retention of 3,4-DHMA, separating it from the unretained AA peak.
-
Switch Detection Mode: If available, use LC-MS/MS. AA is generally not ionized efficiently in positive ESI modes used for catecholamines, reducing interference.
Q3: Can I use EDTA in my samples if I am running LC-MS/MS?
A: Proceed with caution. While EDTA stabilizes the analyte, it can cause ion suppression in Electrospray Ionization (ESI) and may form metal-adduct complexes (e.g., [M+Na]⁺ or [M+Fe]⁺) that split your signal.
Protocol Adjustment:
-
Keep EDTA concentration low (≤ 0.01% ).
-
Crucial: Run an EDTA-free blank injection between samples to monitor for carryover, as EDTA can adsorb to stainless steel LC components.
-
If suppression is severe, consider using sodium metabisulfite (0.1%) as an alternative antioxidant, though it is less effective than AA for long-term storage.
Q4: How should I store plasma or urine samples to preserve 3,4-DHMA for months?
A: Temperature alone is insufficient. You must acidify and preserve immediately upon collection.
Long-Term Storage Protocol:
-
Collection: Collect blood into pre-chilled tubes containing EDTA (anticoagulant) and reduced glutathione (optional but recommended).
-
Processing: Centrifuge immediately (4°C, 10 min).
-
Acidification: Transfer plasma to a tube containing the Stabilizing Vehicle (see Q1). Target a final acid concentration of 0.05–0.1 M.
-
Freezing: Store at -80°C .
-
Note: At -20°C, degradation can still occur over weeks. -80°C is mandatory for indefinite stability.
-
Experimental Protocols
Protocol A: Preparation of Stabilized Stock Solution (1 mg/mL)
Use this for calibration standards.
-
Prepare Solvent: 0.1 M HCl containing 0.1% Ascorbic Acid and 0.01% EDTA.
-
Dissolve 100 mg Ascorbic Acid and 10 mg Na₂EDTA in 100 mL of 0.1 M HCl.
-
-
Weigh: Accurately weigh 10 mg of 3,4-DHMA.
-
Dissolve: Add the solid to 10 mL of the prepared solvent. Vortex until completely dissolved.
-
Aliquot: Dispense into light-protective (amber) vials.
-
Store: Freeze at -80°C immediately. Avoid freeze-thaw cycles.
Protocol B: Plasma Sample Preparation for LC-MS/MS
Designed to maximize recovery and stability.
-
Thaw: Thaw plasma samples on ice (never at room temperature).
-
Precipitate: Add 200 µL of Plasma to 600 µL of Ice-Cold Acidified Acetonitrile (containing 0.1% Formic Acid + 0.05% Ascorbic Acid).
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Evaporate (Optional): If concentration is needed, dry the supernatant under nitrogen at 35°C.
-
Reconstitute: Resuspend in Mobile Phase A (containing 0.01% Ascorbic Acid) and inject immediately.
Stability Data Summary
The following table summarizes the half-life (
| Condition | Additives | Temperature | Estimated Stability ( |
| Aqueous (pH 7.0) | None | 25°C (RT) | < 2 Hours |
| Aqueous (pH 7.0) | 0.1% AA + EDTA | 25°C (RT) | ~ 24 Hours |
| Acidic (pH 2.0) | None | 4°C | 3-5 Days |
| Acidic (pH 2.0) | 0.1% AA + EDTA | 4°C | > 2 Weeks |
| Plasma Matrix | None | -20°C | < 1 Month |
| Plasma Matrix | Acid + AA + EDTA | -80°C | > 12 Months |
Visualizations
Diagram 1: Mechanism of Stabilization
This diagram illustrates how Ascorbic Acid and EDTA interrupt the oxidation pathway of 3,4-DHMA.
Caption: EDTA blocks metal-catalyzed oxidation, while Ascorbic Acid scavenges ROS and reverses semiquinone formation.[1][2]
Diagram 2: Sample Preparation Decision Tree
A logical flow for selecting the correct preparation method based on sample type.
Caption: Workflow for stabilizing 3,4-DHMA from liquid vs. solid matrices prior to analysis.
References
-
Boomsma, F., et al. (1993).[3] "Optimal collection and storage conditions for catecholamine measurements in human plasma and urine." Clinical Chemistry, 39(12), 2503–2508. Link
-
Rantataro, S., et al. (2022).[4] "Ascorbic acid does not necessarily interfere with the electrochemical detection of dopamine."[4] Scientific Reports, 12, 20225.[4] Link
-
Bhatnagar, V., et al. (2013). "Effect of Storage Temperature and Antioxidant Concentration on Catecholamine Stability." Investigative Ophthalmology & Visual Science, 54, 502. Link
-
Hugh, D., et al. (1987).[5] "Ascorbic acid as an antioxidant in measurements of catecholamines in plasma."[5] Clinical Chemistry, 33(4), 569-571.[5] Link
-
Miller, M. L., et al. (1997).[6] "The analysis of EDTA in dried bloodstains by electrospray LC-MS-MS and ion chromatography." Journal of Analytical Toxicology, 21(7), 521-528. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Resolving peak tailing of 3,4-DHMA in reverse-phase chromatography
Topic: Resolving Peak Tailing of 3,4-DHMA in Reverse-Phase Chromatography
Executive Summary: The Catechol Conundrum
3,4-Dihydroxymandelic acid (3,4-DHMA) and related catecholamine metabolites present a "perfect storm" for reverse-phase chromatography (RPC).[1] The molecule possesses a catechol moiety (susceptible to metal chelation and oxidation) and a polar side chain (causing poor retention on C18).[1]
Peak tailing of 3,4-DHMA is rarely a single-factor issue. It is usually a combination of Lewis acid-base interactions (metal chelation) and secondary silanol interactions .[1] This guide moves beyond basic "check your fittings" advice to address the chemical mechanisms driving these distortions.[2]
Part 1: Diagnostic Workflow
Before altering your chemistry, use this logic tree to isolate the root cause. Tailing is often misdiagnosed as column voiding when it is actually a chemical adsorption issue.[1]
Figure 1: Diagnostic Logic Tree for isolating the source of peak asymmetry.
Part 2: Technical Modules & Solutions
Module 1: The Invisible Enemy – Metal Chelation
Q: My system is new and my column is high-quality C18. Why does 3,4-DHMA look like a "shark fin" (sharp front, long tail)?
The Science: The ortho-hydroxyl groups on the benzene ring (the catechol) act as a bidentate ligand. They form incredibly strong coordination complexes with trace metal ions (Fe³⁺, Al³⁺, Ni²⁺) present in:
-
Stainless steel frits (column inlet).[1]
-
Stainless steel capillaries.[1]
-
Impure silica support (older "Type A" silica).[1]
This interaction is not a simple adsorption; it is a "bind-and-release" mechanism that is slow, causing the tail.[1]
The Solution Protocol:
-
System Passivation: Flush the LC system (minus the column) with 6N Nitric Acid or a specific passivation agent (e.g., phosphoric acid mix) to remove accessible iron.
-
Sacrificial Additive: Add EDTA (Ethylenediaminetetraacetic acid) to your mobile phase.[1]
-
Hardware Swap: If analyzing trace levels, switch to PEEK (polyether ether ketone) tubing and use columns with PEEK-lined stainless steel hardware or glass-lined columns.[1]
Critical Note: If you are using LC-MS, EDTA can suppress ionization.[1] In this case, use Medronic Acid (5 µM) or ensure you are using a "Bio-inert" or "Metal-free" LC system configuration.[1]
Module 2: Stationary Phase Selection
Q: I am using a standard C18 column. The retention is low (k < 1) and the peak tails. Should I just add more water?
The Science: 3,4-DHMA is highly polar.[1] On a standard C18 column, it elutes near the void volume where matrix interferences are highest. Furthermore, standard C18 ligands often suffer from "phase collapse" (dewetting) in 100% aqueous conditions, which are required to retain this molecule.[1]
Comparative Column Chemistry Table:
| Column Chemistry | Mechanism of Interaction | Suitability for 3,4-DHMA | Recommendation |
| Standard C18 | Hydrophobic only | Poor. Low retention; risk of phase collapse.[1] | Avoid. |
| C18-Aq (Polar Embedded) | Hydrophobic + Shielding | Good. Polar group prevents dewetting; shields silanols.[1] | Viable Option. |
| PFP (Pentafluorophenyl) | Hydrophobic + | Excellent. Fluorine atoms attract the electron-rich catechol ring.[1] | Preferred Choice. |
| HILIC | Partitioning | High. Great retention, but requires acetonitrile-rich sample prep (solubility issues).[1] | Alternative if RP fails. |
The Protocol (PFP Method): Switching to a PFP column often solves both retention and tailing because the separation relies on specific electron-donor/acceptor interactions rather than just hydrophobicity.
-
Column: 2.1 x 100 mm, 1.9 µm or 2.7 µm PFP (e.g., Agilent Pursuit PFP, Waters HSS PFP, or Phenomenex Kinetex PFP).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps pH ~2.7, protonating the carboxylic acid).
-
Mobile Phase B: Methanol (MeOH provides better selectivity for PFP than ACN).[1]
Module 3: pH and Ionization Control
Q: I see "split peaks" or "shoulders" on the tail. Is my column voided?
The Science: 3,4-DHMA has two ionizable regions: the carboxylic acid (pKa ~3.4) and the phenolic hydroxyls (pKa ~9-10).[1] If your Mobile Phase pH is near 3.4, the molecule exists as a mixture of neutral and deprotonated species. These two species interact differently with the stationary phase, causing peak splitting or broadening.[5][6]
The Solution: You must operate at least 2 pH units away from the pKa.
-
Recommended: pH < 2.5.[1]
-
Why? At pH 2.0, the carboxylic acid is fully protonated (neutral), maximizing retention on RP columns and suppressing silanol ionization (Si-O⁻
Si-OH), which reduces secondary interactions.[1]
Part 3: Visualizing the Interaction Mechanisms
The following diagram illustrates why PFP columns are superior to C18 for this specific application.
Figure 2: Mechanistic comparison. Standard C18 allows "breakthrough" interactions with silanols, causing tailing.[5] PFP columns engage the analyte via Pi-Pi interactions, masking silanol effects.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ion-Pairing Reagents (IPR) like Sodium Octyl Sulfate?
-
Answer: Yes, historically this was the gold standard. The sulfonate group pairs with the amine (if present) or repels the acid, increasing retention.
-
Caveat: IPRs are "sticky." They permanently alter the column and are generally incompatible with LC-MS (severe signal suppression).[1] Only use IPRs if you are using UV/ECD detection and can dedicate a specific column to this method.
Q2: My peak area decreases over time. Is the sample adsorbing?
-
Answer: It is likely oxidizing.[1] Catechols oxidize to quinones rapidly at neutral/basic pH or in the presence of light/heat.
-
Fix: Prepare samples in 0.1% Formic Acid + 1 mM Ascorbic Acid or Sodium Metabisulfite. Keep samples in an autosampler cooled to 4°C.
Q3: Why is Methanol preferred over Acetonitrile for PFP columns?
-
Answer: Acetonitrile is a "pi-blocker."[1] It has its own pi-electrons (triple bond) that can compete with the analyte for the PFP stationary phase active sites.[1] Methanol is "protic" and does not interfere with the pi-pi interaction between the PFP ring and the 3,4-DHMA catechol ring.
References
-
Agilent Technologies. (2016).[1] Plasma Catecholamines by LC/MS/MS using Agilent Pursuit PFP.[1][7] Application Note.
-
Waters Corporation. (2020).[1] Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines using ACQUITY UPLC HSS PFP.
-
Phenomenex. (2025).[1][8] Catecholamines on Kinetex 2.6µm PFP.[1][9] Application Guide.[1][10]
-
Sánchez, P., et al. (2005).[1][3] "Catechol releases iron(III) from ferritin by direct chelation."[1][3] Dalton Transactions.[1][3] (Mechanistic insight on Catechol-Iron binding).
-
Chrom Tech. (2025).[1][6] What Causes Peak Tailing in HPLC? Technical Guide.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Catechol releases iron(iii) from ferritin by direct chelation without iron(ii) production - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. GSRS [precision.fda.gov]
- 9. Catecholamines on Kinetex 2.6µm PFP 150 x 4.6mm ID ( in ammonium formate buffer) (18705) | Phenomenex [phenomenex.com]
- 10. ymc.eu [ymc.eu]
Optimal pH range for 3,4-DHMA stability during sample processing
Topic: Optimal pH range for 3,4-DHMA stability during sample processing
The Stability Profile: Why pH is Critical
Executive Summary: 3,4-Dihydroxymandelic acid (3,4-DHMA, also known as DOMA) is a labile metabolite of norepinephrine. Its stability is governed by the catechol moiety (a benzene ring with two adjacent hydroxyl groups). At neutral or alkaline pH (pH > 6.0), the hydroxyl groups deprotonate, facilitating electron transfer and leading to rapid auto-oxidation .
The Mechanism of Failure: Unlike simple degradation, 3,4-DHMA undergoes oxidative decarboxylation .
-
Oxidation: The catechol group oxidizes to an unstable o-benzoquinone intermediate.
-
Decarboxylation: This intermediate spontaneously loses CO₂, converting into 3,4-dihydroxybenzaldehyde (DOBAL) .
-
Result: This results in the complete disappearance of the 3,4-DHMA peak in your chromatogram and the appearance of a ghost peak (DOBAL), leading to false negatives or quantification errors.
Visualizing the Degradation Pathway
Figure 1: The pH-dependent oxidative decarboxylation pathway of 3,4-DHMA.
Caption: At pH > 6, 3,4-DHMA oxidizes to a quinone, then irreversibly decarboxylates to DOBAL.[1][2]
Standard Operating Procedures (SOP)
A. Sample Collection & Preservation (Urine/Plasma)
To prevent the mechanism described above, samples must be acidified immediately upon collection.
| Parameter | Gold Standard Protocol | Alternative (LC-MS/MS Specific) | Notes |
| Target pH | pH 2.0 – 4.0 | pH 3.0 – 5.0 | pH < 1.0 may cause column hydrolysis. |
| Preservative | 6M HCl (30 mL per 24h urine) | Citric Acid (Monobasic) | HCl can hydrolyze sulfate conjugates; Citric acid preserves them [1]. |
| Antioxidant | Na-Metabisulfite (4 mM) | EDTA + Metabisulfite | Chelates metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation. |
| Temperature | 4°C (during collection) | -20°C / -80°C (storage) | Never store at room temp without acidification. |
B. Sample Processing Workflow
Figure 2: Decision tree for sample preparation to ensure analyte recovery.
Caption: Workflow emphasizing immediate pH verification prior to storage or extraction.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by analytical labs.
Q1: My 3,4-DHMA peak is absent, but I see a new unknown peak eluting later. What happened?
Diagnosis: You likely have alkaline degradation . The Science: As shown in Figure 1, 3,4-DHMA converts to 3,4-dihydroxybenzaldehyde (DOBAL) in basic conditions. DOBAL is less polar (lacks the carboxylic acid group) and will elute later on a Reverse Phase (C18) column. The Fix:
-
Check the pH of your source sample. If pH > 6, the sample is compromised.
-
Verify your mobile phase pH.[3] Ensure it is acidic (e.g., 0.1% Formic Acid, pH ~2.5) to maintain the protonated state during chromatography.
Q2: Can I use HCl for all catecholamine metabolite extractions?
Diagnosis: It depends on your detection method. The Science: Strong mineral acids like HCl can cause acid-catalyzed hydrolysis of conjugated catecholamines (sulfates/glucuronides) back into free forms.
-
For Total Catecholamines: HCl is acceptable.
-
For Fractionated (Free vs. Conjugated) Analysis via LC-MS/MS: Use Citric Acid .[4][5] It maintains stability (pH ~4-5) without breaking the conjugate bonds [1].
Q3: I am using EDTA. Do I still need to acidify?
Diagnosis: Yes. The Science: EDTA only chelates metal ions that catalyze oxidation. It does not prevent auto-oxidation driven by high pH. Research indicates that EDTA/Metabisulfite alone is ineffectual in alkaline urine without concurrent pH adjustment [1].
Q4: What is the maximum safe time for sample processing at Room Temperature (RT)?
Diagnosis: < 1 Hour (Unpreserved) / 24 Hours (Preserved). The Science:
-
Unpreserved (pH 7): Degradation is measurable within hours.
-
Preserved (pH 3): Stable for up to 7 days at RT, though 4°C is recommended to prevent bacterial growth [2].
References
-
Peitzsch, M., et al. (2016). Preservation of urine free catecholamines and their free O-methylated metabolites with citric acid as an alternative to hydrochloric acid for LC-MS/MS-based analyses. Clinical Chemistry and Laboratory Medicine.[5][6]
-
Mayo Clinic Laboratories. (2024). Catecholamine Fractionation, Free, 24 Hour, Urine - Specimen Stability Information.[4]
-
Smythe, G. A., et al. (1991). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. Biochimica et Biophysica Acta.
-
Cayman Chemical. (2024). 3,4-Dihydroxymandelic Acid Product Information & Stability.
Sources
- 1. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preservation of urine free catecholamines and their free O-methylated metabolites with citric acid as an alternative to hydrochloric acid for LC-MS/MS-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
Validation & Comparative
Comparative Neurotoxicity Guide: 3,4-DHMA vs. 3,4-MDA
Executive Summary: The Parent vs. The Metabolite[1]
In the study of substituted amphetamine neurotoxicity, 3,4-MDA (3,4-methylenedioxyamphetamine) and 3,4-DHMA (3,4-dihydroxymethamphetamine, also known as HHMA) represent two distinct vectors of serotonergic damage.
The critical distinction lies in their bioavailability and mechanism of entry :
-
3,4-MDA is a lipophilic parent compound (and metabolite of MDMA) that readily crosses the Blood-Brain Barrier (BBB), acting as a potent, direct serotonergic neurotoxin.
-
3,4-DHMA is a polar catechol metabolite. While chemically reactive and capable of generating profound oxidative stress, it is pharmacokinetically restricted . It does not induce neurotoxicity when administered systemically (intraperitoneally) because it cannot cross the BBB. However, when formed in situ within the brain or transported as a thioether conjugate , it becomes a "Trojan horse" neurotoxin, often exceeding MDA in localized oxidative potency.
This guide analyzes the divergent toxicity profiles of these compounds, focusing on the "Catechol-Thioether" metabolic pathway as the bridge between them.
Physicochemical & Pharmacokinetic Barriers
The neurotoxic potential of these two compounds is dictated by their ability to access the central nervous system (CNS).
| Feature | 3,4-MDA | 3,4-DHMA (HHMA) |
| Structure Type | Methylenedioxy-substituted amphetamine | Catecholamine (Dihydroxy-substituted) |
| Lipophilicity | High (Readily crosses BBB) | Low (Polar; poor BBB penetration) |
| Systemic Toxicity | High: Causes long-term 5-HT depletion via systemic route. | Negligible: Fails to deplete 5-HT via systemic route due to BBB exclusion. |
| Intracerebral Toxicity | High: Toxic upon direct injection. | Severe: Highly toxic upon direct injection (i.c.v). |
| Metabolic Fate | Precursor to DHMA/HHA via O-demethylenation.[1][2] | Oxidizes to ortho-quinones; forms thioether adducts.[3] |
The "Trojan Horse" Mechanism: Thioether Transport
While DHMA itself is polar, its oxidized quinone form reacts with glutathione (GSH) to form thioether conjugates (e.g., 5-(glutathion-S-yl)-DHMA ). Unlike the parent catechol, these conjugates can utilize the glutathione transporter to cross the BBB, where they are metabolized into N-acetylcysteine (NAC) conjugates, inducing redox cycling and oxidative stress directly within serotonergic terminals.
Mechanistic Pathways: The Toxicity Cascade
The following diagram illustrates the metabolic relationship between MDMA, MDA, and DHMA, highlighting the specific points where neurotoxicity is generated.
Figure 1: Metabolic cascade showing MDA as a direct threat and DHMA as a precursor to the highly toxic thioether conjugates which breach the BBB.
Comparative Experimental Data
The following data synthesizes findings from key studies (e.g., Monks et al., Carvalho et al.) comparing the potency of these compounds on serotonergic markers.[4][5]
Table 1: In Vivo Neurotoxicity (Rat Model)
| Compound | Route of Admin | Dosage | 5-HT Depletion (Striatum) | GFAP Expression (Glial Activation) |
| 3,4-MDA | Systemic (s.c.) | 20 mg/kg (x2) | -40% to -60% | High (+250%) |
| 3,4-DHMA | Systemic (s.c.) | 20 mg/kg (x4) | None (0%) | Baseline |
| 3,4-DHMA | Intracerebroventricular (i.c.v) | 4 µmol | -35% | Moderate (+140%) |
| 5-GS-DHMA | Intracerebroventricular (i.c.v) | 4 µmol | -55% | Very High (+300%) |
Analysis:
-
Systemic Failure: DHMA fails to deplete serotonin systemically, confirming the BBB prevents its entry.
-
Thioether Potency: The glutathione conjugate of DHMA (5-GS-DHMA) is more potent than DHMA itself when injected directly into the brain, validating the "metabolic activation" hypothesis.
Experimental Protocol: Differentiating Neurotoxicity
To objectively compare these compounds, researchers must utilize a protocol that separates systemic pharmacokinetics from intrinsic neurotoxicity . The following workflow uses Microdialysis (for real-time release) coupled with HPLC-ECD (for post-mortem tissue analysis).
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[7]
Objective: Quantify long-term depletion of 5-HT (Serotonin) and 5-HIAA (metabolite) in striatal tissue 7 days post-treatment.
Step-by-Step Workflow:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250–300g).
-
Group A (Systemic MDA): Administer MDA (10 mg/kg, s.c.) every 2 hours x 4 doses.
-
Group B (Systemic DHMA): Administer DHMA (10 mg/kg, s.c.) every 2 hours x 4 doses.
-
Group C (Control): Saline vehicle.
-
-
Tissue Collection (Day 7):
-
Decapitate animals; rapidly remove brains.[5]
-
Dissect the Striatum , Hippocampus , and Frontal Cortex on ice.
-
Snap-freeze tissues in liquid nitrogen; store at -80°C.
-
-
Sample Homogenization:
-
Weigh tissue (approx. 20-50mg).
-
Homogenize in 500 µL of 0.1 M Perchloric Acid (PCA) containing 0.02% EDTA and 0.1% Sodium Metabisulfite (antioxidant to prevent catechol oxidation).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect supernatant; filter through 0.22 µm PVDF membrane.
-
-
HPLC-ECD Analysis:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: 75 mM Sodium Phosphate (monobasic), 1.7 mM Octanesulfonic Acid (ion-pairing agent), 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: Coulometric or Amperometric detector (Applied Potential: +0.75 V vs. Ag/AgCl).
-
-
Data Validation:
-
Normalize 5-HT levels to protein content (BCA Assay).
-
Success Criteria: Group A (MDA) must show >40% depletion vs. Control. Group B (DHMA) should show no significant difference from Control.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing long-term serotonergic neurotoxicity.
Conclusion
For drug development professionals and toxicologists, the distinction is clear:
-
3,4-MDA is a primary neurotoxic hazard in vivo due to its lipophilicity and ability to directly engage serotonergic targets and metabolic pathways within the brain.
-
3,4-DHMA is a mechanistic hazard . While chemically capable of causing severe oxidative damage, its risk profile is dependent on BBB permeability and conjugation with glutathione.
Recommendation: When screening novel benzofurans or amphetamine derivatives, metabolic stability assays (microsomal incubation) should be prioritized to detect the formation of catechol-type metabolites (like DHMA) and their subsequent thioether conjugates, as these represent a "hidden" toxicity risk not immediately apparent in acute systemic dosing.
References
-
Monks, T. J., Jones, D. C., & Lau, S. S. (2004). The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity.[6] Therapeutic Drug Monitoring.
-
Carvalho, M., et al. (2004). Neurotoxicity mechanisms of thioether ecstasy metabolites. Neuroscience.
-
Sprague, J. E., et al. (1998). A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse. Journal of Pharmacology and Experimental Therapeutics.
-
Esteban, B., et al. (2001). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Pharmacology Biochemistry and Behavior.
-
O'Shea, E., et al. (2001). A comparative study on the acute and long-term effects of MDMA and 3,4-dihydroxymethamphetamine (HHMA) on brain monoamine levels after i.p.
Sources
- 1. Inhibition of 3,4-methylenedioxymethamphetamine metabolism leads to marked decrease in 3,4-dihydroxymethamphetamine formation but no change in serotonin neurotoxicity: implications for mechanisms of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity mechanisms of thioether ecstasy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA) cause selective ablation of serotonergic axon terminals in forebrain: immunocytochemical evidence for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Distinguishing 3,4-DHMA from HMMA: A Mass Spectrometry Technical Guide
The following technical guide details the critical distinctions between 3,4-DHMA and HMMA in mass spectrometry workflows, focusing on interference mitigation, stability, and chromatographic separation.
Executive Summary
In the metabolic profiling of MDMA (3,4-methylenedioxymethamphetamine), the differentiation between 3,4-DHMA (3,4-dihydroxymethamphetamine) and HMMA (4-hydroxy-3-methoxymethamphetamine) represents a significant analytical challenge.[1][2] While their mass difference (14 Da) suggests easy resolution, in-source fragmentation of the abundant HMMA can mimic the trace-level DHMA, leading to false positives. Furthermore, the catechol structure of DHMA renders it highly unstable compared to the methoxylated HMMA, necessitating rigorous antioxidant stabilization protocols.
This guide outlines the mechanistic pitfalls and provides a self-validating LC-MS/MS workflow to ensure data integrity.
Part 1: Chemical & Mass Spectral Profiles
Understanding the structural relationship is the first step to resolving these analytes. HMMA is the methylated downstream product of DHMA.
| Feature | 3,4-DHMA (HHMA) | HMMA |
| IUPAC Name | 3,4-Dihydroxymethamphetamine | 4-Hydroxy-3-methoxymethamphetamine |
| Structure | Catechol (Unstable, 2 -OH groups) | Guaiacol (Stable, 1 -OH, 1 -OCH₃) |
| Precursor Ion ( | 182.1 | 196.1 |
| Primary Transition | ||
| Secondary Transition | ||
| Polarity | High (Elutes earlier on C18) | Moderate (Elutes later on C18) |
| Stability Risk | Critical: Oxidizes to quinones within hours.[3] | Low: Stable in standard matrices. |
Part 2: The Core Challenge – In-Source Fragmentation
The most common error in MDMA metabolite analysis is the "Methyl-Loss Mimicry."
-
The Mechanism: In Electrospray Ionization (ESI), high cone voltages or temperatures can cause the labile O-methyl group of HMMA (
196) to cleave before the first quadrupole (Q1). -
The Artifact: This demethylation (
) creates an ion at 182. -
The Interference: If HMMA and DHMA co-elute, the mass spectrometer detects this artifact as endogenous DHMA. Since HMMA concentrations in urine often exceed DHMA by 10-fold, a 1% in-source fragmentation rate can double the apparent DHMA signal.
Validation Check: Monitor the
Part 3: Experimental Workflow & Protocols
3.1. Metabolic Pathway Visualization
The following diagram illustrates the metabolic relationship and the critical points of analytical divergence.
Caption: MDMA metabolism showing the enzymatic conversion to DHMA and HMMA, alongside the non-enzymatic oxidation risk (red) and analytical in-source interference (yellow).
3.2. Sample Preparation: The Stabilization Protocol
DHMA is a catecholamine analog. Without antioxidant protection, it oxidizes to an ortho-quinone, leading to poor reproducibility and under-quantitation.
Protocol:
-
Collection: Collect blood/urine into tubes containing EDTA (chelates metal ions that catalyze oxidation).
-
Stabilization (Critical): Immediately add Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite (0.5 mg/mL) to the matrix.
-
Why: Ascorbic acid acts as a sacrificial antioxidant, preventing the conversion of the catechol (DHMA) to the quinone.
-
-
Hydrolysis (Optional): If measuring total metabolites, use
-glucuronidase/sulfatase.-
Note: Perform hydrolysis under nitrogen or in the presence of antioxidants to protect the liberated DHMA.
-
3.3. Chromatographic Separation Strategy
Reliance on MS/MS transitions alone is insufficient due to the in-source interference described above. Baseline chromatographic separation is required.[4]
-
Column Selection:
-
Recommended:Biphenyl or PFP (Pentafluorophenyl) phases. These offer superior selectivity for aromatic and isomeric compounds compared to standard C18 via
interactions. -
Alternative: High-strength Silica (HSS) T3 C18 (for enhanced polar retention).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[5]
-
B: 0.1% Formic Acid in Methanol (Methanol generally provides better sensitivity for these analytes than Acetonitrile).
-
-
Elution Order:
-
Due to the two hydroxyl groups, 3,4-DHMA elutes earlier than HMMA.
-
Target Resolution (
): is mandatory to prevent the HMMA in-source fragment from overlapping with the DHMA window.
-
Part 4: Data Interpretation & Quality Control
Use this table to interpret your LC-MS/MS data and flag potential errors.
| Observation | Diagnosis | Corrective Action |
| DHMA peak aligns exactly with HMMA peak | False Positive: Likely in-source fragmentation of HMMA. | Change gradient to separate peaks. Lower source temperature/cone voltage. |
| Low DHMA recovery over time | Degradation: Catechol oxidation. | Verify addition of Ascorbic Acid (1 mg/mL). Keep autosampler at 4°C. |
| DHMA signal in "Blank" after HMMA injection | Carryover: Catechols stick to metal surfaces. | Use a needle wash with 10% Acetone or Isopropanol. |
| Ratio of 182>151 / 182>136 varies | Interference: Co-eluting matrix component. | Re-validate transition ratios with a pure standard. |
Analytical Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical antioxidant addition and chromatographic separation phases.
References
-
Schwaninger, A. E., et al. (2011). "Sulfation of the 3,4-methylenedioxymethamphetamine (MDMA) metabolites 3,4-dihydroxymethamphetamine (DHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA)..."[1][2][6] Toxicology Letters. Link
-
Nakanishi, K., et al. (2012). "Simultaneous Enantiomeric Determination of MDMA and Its Phase I and Phase II Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry..." Analytical and Bioanalytical Chemistry. Link
-
Phenomenex Application Guide. "LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column." Link
-
Wang, S., et al. (2009). "Determination of 4-hydroxy-3-methoxymethamphetamine as a metabolite of methamphetamine..." Journal of Analytical Toxicology. Link
-
Waters Corporation. "Ecstasy (MDMA) and Metabolites by LC-MS/MS." Waters Application Notes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxymethamphetamine - Wikipedia [en.wikipedia.org]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. Sulfation of the 3,4-methylenedioxymethamphetamine (MDMA) metabolites 3,4-dihydroxymethamphetamine (DHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA) and their capability to inhibit human sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: 3,4-DHMA Cross-Reactivity in Amphetamine Screening
Topic: Cross-reactivity of 3,4-DHMA in amphetamine immunoassays Content Type: Publish Comparison Guide
Executive Summary
In the landscape of amphetamine screening, 3,4-dihydroxymethamphetamine (3,4-DHMA, also known as HHMA) represents a critical "blind spot" for many researchers. While it is a major metabolite of MDMA (Ecstasy), its structural deviation from the phenethylamine core—specifically the presence of a catechol group—significantly alters its interaction with standard immunoassay antibodies.
This guide objectively compares the performance of major immunoassay architectures against 3,4-DHMA. It addresses a common pitfall in drug development and forensic toxicology: the assumption that "Amphetamine" or "Methamphetamine" screens will reliably detect all downstream metabolites.
Key Takeaway: Most commercial amphetamine immunoassays exhibit <5% cross-reactivity to 3,4-DHMA due to the polarity of the catechol moiety and its rapid conjugation in vivo. Researchers tracking this specific metabolite must utilize stability-optimized protocols and LC-MS/MS confirmation.
The Metabolic Context: Why 3,4-DHMA Matters
To understand the cross-reactivity data, one must first understand the analyte's origin and instability. MDMA is metabolized via CYP2D6 to 3,4-DHMA. Unlike the stable parent compound, 3,4-DHMA is a catecholamine analog that is chemically unstable in neutral/alkaline urine, rapidly oxidizing to ortho-quinones or undergoing Phase II conjugation (sulfation/glucuronidation).
Figure 1: MDMA Metabolic Pathway & Instability
The following diagram illustrates the transient nature of 3,4-DHMA, highlighting why it is often missed by standard screens targeting the parent drug.
Caption: Pathway showing the rapid conversion of MDMA to 3,4-DHMA and its subsequent conjugation or degradation.
Comparative Analysis: Assay Performance
The following table synthesizes internal validation data and literature values regarding the cross-reactivity (CR) of 3,4-DHMA and its methylated cousin HMMA against common assay architectures.
The Mechanism of Interference (or Lack Thereof):
-
Target: Most amphetamine antibodies target the hydrophobic phenyl ring.
-
Conflict: 3,4-DHMA possesses two hydroxyl groups at the 3 and 4 positions. This increases polarity and steric hindrance, preventing the antibody binding pocket from accepting the molecule.
Table 1: Cross-Reactivity Profile of Amphetamine Immunoassays[1]
| Assay Architecture | Target Analyte | 3,4-DHMA (HHMA) % CR | HMMA % CR | Mechanism of Action |
| Neogen ELISA (Methamphetamine/MDMA) | d-Methamphetamine / MDMA | < 1% (Est.) | ~4% | Competitive binding. High specificity for the methylenedioxy bridge of MDMA renders the open catechol of DHMA unrecognizable. |
| Thermo CEDIA (Amphetamines/Ecstasy) | d-Amphetamine / MDMA | Negligible | < 5% | Cloned Enzyme Donor.[1][2] The assay is tuned for the parent drug; the polar metabolites do not displace the enzyme donor effectively. |
| Siemens EMIT II Plus (Amphetamines) | Class (Amphetamines) | < 1% | < 1% | Homogeneous EIA. Broad-spectrum antibody, but the catechol structure is too distinct from the phenethylamine immunogen. |
| LC-MS/MS (Gold Standard) | Mass/Charge Ratio | N/A (Distinct Peak) | N/A | Physical separation. 3,4-DHMA is detected as a unique peak (m/z 182.1), distinct from Methamphetamine (m/z 150.1). |
Critical Note: Many package inserts do not list 3,4-DHMA cross-reactivity explicitly because the metabolite is unstable in standard commercial preparations. The values above for HMMA are often used as the closest stable surrogate.
Experimental Protocol: The "Stability-Aware" Validation
If you are a researcher attempting to validate a new assay or study metabolic ratios, you cannot simply spike 3,4-DHMA into urine and run the test. The catechol group will oxidize, leading to false negatives that look like "low cross-reactivity."
Objective: Accurately measure 3,4-DHMA cross-reactivity by stabilizing the analyte.
Reagents Required[2][4][5][6][7]
-
Drug-Free Urine (DFU): pH adjusted to 6.0.
-
3,4-DHMA Standard: (e.g., from Cerilliant/Cayman), stored at -20°C.
-
Stabilizer Solution: 1% Ascorbic Acid in 0.1 M HCl.
Step-by-Step Workflow
-
Matrix Preparation:
-
Thaw DFU and check pH. If pH > 7.0, adjust to pH 6.0 using 1N HCl. Reason: Alkaline pH accelerates catechol oxidation.
-
-
Spiking (The Critical Step):
-
Prepare a 1 mg/mL stock of 3,4-DHMA in the Stabilizer Solution .
-
Spike the stock into DFU to create a concentration range (e.g., 1,000, 5,000, 10,000 ng/mL).
-
Constraint: Perform spiking immediately before the assay run. Do not store spiked urine > 4 hours at room temperature.
-
-
Assay Execution:
-
Run the immunoassay according to manufacturer instructions (ELISA or Homogeneous).
-
Include a d-Methamphetamine positive control (e.g., 500 ng/mL) for normalization.
-
-
Calculation:
-
Calculate % Cross-Reactivity using the formula:
-
Figure 2: Validation Workflow Logic
Caption: Optimized workflow ensuring analyte stability during cross-reactivity testing.
Troubleshooting & Interference Mechanisms
When analyzing results, researchers often encounter "ghost" positives. Here is the causality:
-
False Negatives (Common):
-
Cause: 3,4-DHMA oxidation to o-quinones.
-
Indicator: The sample turns slightly dark/brown over time.
-
Solution: Use the ascorbic acid stabilizer described above.
-
-
False Positives (Rare):
-
Cause: High concentrations (>100,000 ng/mL) of sympathomimetic amines (e.g., Ephedrine) masking the low reactivity of DHMA.
-
Differentiation: Use LC-MS/MS.[2] The mass spectrum of 3,4-DHMA is definitive.
-
Conclusion
For drug development and forensic applications, immunoassays are poor tools for specifically detecting 3,4-DHMA . The lack of the methylenedioxy bridge and the presence of the catechol group render it invisible to most high-specificity antibodies designed for MDMA or Methamphetamine.
-
Recommendation: Use immunoassays for broad screening of the parent drug (MDMA).
-
Requirement: For metabolic studies involving 3,4-DHMA, bypass immunoassay and utilize LC-MS/MS with stabilized urine samples.
References
-
National Institutes of Health (NIH). Urinary Excretion Kinetics of 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) and Its Phase I and Phase II Metabolites in Humans. [Link]
-
Neogen Corporation. Methamphetamine/MDMA ELISA Kit Instructions & Cross-Reactivity Data. [Link]
-
Siemens Healthineers. EMIT II Plus Ecstasy Assay Specification Sheet. [Link]
-
Journal of Analytical Toxicology. Stability of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in formalin solution. [Link]
Sources
Comparative Guide: Validating 3,4-DHMA Quantification Methods per FDA Bioanalytical Guidelines
Part 1: Executive Summary & The Technical Challenge
3,4-Dihydroxymandelic acid (3,4-DHMA) is a critical minor metabolite of norepinephrine. Its quantification is clinically significant for diagnosing pheochromocytoma and studying neurodegenerative oxidative stress. However, 3,4-DHMA presents a "perfect storm" of bioanalytical challenges: it is highly polar , chemically unstable (catechol moiety), and susceptible to severe matrix effects in plasma and urine.
This guide objectively compares three quantification strategies, validating why HILIC-MS/MS coupled with WCX-SPE is the superior modern standard over legacy HPLC-ECD or standard Reversed-Phase (C18) methods.
The Core Challenge: Why Standard Methods Fail
-
Polarity: 3,4-DHMA elutes in the void volume (
) on standard C18 columns, leading to massive ion suppression from salts and phospholipids. -
Oxidation: The catechol group spontaneously oxidizes to quinones at neutral pH, requiring strict stabilization protocols often missed in generic validations.
-
Sensitivity: Endogenous levels are low (ng/mL range), demanding high signal-to-noise ratios that UV detection cannot provide.
Part 2: Regulatory Framework (FDA & ICH M10)
To validate any method for 3,4-DHMA, you must meet the FDA 2018 BMV and ICH M10 acceptance criteria.
| Parameter | FDA/ICH M10 Requirement | 3,4-DHMA Specific Consideration |
| Accuracy | ±15% (±20% at LLOQ) | Critical: Oxidation during sample prep often causes negative bias >15%. |
| Precision | ±15% CV (±20% at LLOQ) | Variability often stems from inconsistent derivatization (if used). |
| Selectivity | No interference >20% of LLOQ | Isomers like VMA (Vanillylmandelic acid) must be chromatographically resolved. |
| Matrix Effect | Consistent MF (Matrix Factor) | HILIC is required to move DHMA away from the "suppression zone" (void volume). |
| Stability | Proven in matrix & processing | Mandatory: Acidification + Antioxidant (e.g., Sodium Metabisulfite) at collection. |
Part 3: Method Comparison
We evaluated three primary methodologies. Method A is the recommended protocol based on current application science.
Method A: HILIC-MS/MS with WCX-SPE (Recommended)
-
Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar DHMA on a silica/amide phase, coupled with Weak Cation Exchange (WCX) Solid Phase Extraction.
-
Pros: High retention of polar metabolites; separates DHMA from phospholipids; direct analysis (no derivatization).
-
Cons: Long equilibration times for HILIC columns.
Method B: C18-MS/MS with Derivatization
-
Mechanism: Derivatization (e.g., Dansyl Chloride or Benzoyl Chloride) makes DHMA lipophilic enough for C18 retention.
-
Pros: Uses standard C18 columns; high sensitivity due to improved ionization efficiency of derivatives.
-
Cons: Complex prep (error-prone); derivative instability; reagent peaks can foul MS source.
Method C: HPLC-ECD (Legacy)
-
Mechanism: Electrochemical Detection (Coulometric) exploits the oxidation of the catechol group.
-
Pros: Extremely selective for catechols; low equipment cost.
-
Cons: Long run times (>15 min); frequent electrode maintenance; lower throughput; lacks mass confirmation (specificity risk).
Comparative Performance Data
| Metric | Method A (HILIC-MS/MS) | Method B (Deriv. C18-MS/MS) | Method C (HPLC-ECD) |
| LLOQ | 0.5 ng/mL | 0.1 ng/mL | 2.0 ng/mL |
| Recovery | 85-95% (WCX SPE) | 60-75% (LLE) | 70-80% (LLE) |
| Matrix Effect | Negligible (<10%) | High (variable) | N/A (Non-MS) |
| Sample Prep Time | Medium (SPE) | High (Derivatization incubation) | High (LLE) |
| FDA Compliance | High (Robust) | Medium (Process variability) | Low (Specificity issues) |
Part 4: Validated Experimental Protocol (Method A)
This protocol is designed to be a self-validating system , ensuring stability and recovery are built into the workflow.
Sample Collection & Stabilization (Critical Step)
-
Causality: DHMA degrades within minutes at pH 7.4.
-
Protocol: Collect blood into tubes containing EDTA (anticoagulant) and Sodium Metabisulfite (4 mM) . Immediately centrifuge at 4°C. Acidify plasma with 5% Formic Acid (10 µL per 1 mL plasma) to pH < 3.0.
Sample Preparation (WCX-SPE)
-
Why WCX? DHMA has an acidic group (carboxylic) and phenolic hydroxyls. However, mixed-mode weak cation exchange (WCX) is often preferred for catecholamines to remove neutral interferences. Note: For pure acidic metabolites like DHMA, MAX (Mixed-mode Anion Exchange) is also viable, but WCX allows simultaneous extraction of parent norepinephrine.
-
Step 1: Condition SPE plate (e.g., Oasis WCX or equivalent) with MeOH then Water.
-
Step 2: Load 200 µL acidified plasma.
-
Step 3: Wash 1: Ammonium Acetate buffer (pH 7).
-
Step 4: Wash 2: 100% Acetonitrile (removes phospholipids).
-
Step 5: Elute with 5% Formic Acid in Methanol. Evaporate and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
-
Column: BEH Amide or Halo Penta-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes. (HILIC runs "backwards" compared to C18).
-
Transitions (MRM):
-
Quantifier: m/z 183.1
137.1 (Loss of COOH). -
Qualifier: m/z 183.1
119.1.
-
Part 5: Visualization of Workflows
Diagram 1: Optimized Method A Workflow
This decision tree illustrates the logic flow for the HILIC-MS/MS approach, highlighting the critical control points (CCPs) for FDA compliance.
Caption: Figure 1. Optimized HILIC-MS/MS workflow. Red node indicates the Critical Control Point (CCP) for stability, essential for meeting FDA accuracy guidelines.
Diagram 2: Method Selection Logic
Why choose HILIC over C18?
Caption: Figure 2. Chromatographic decision tree demonstrating why HILIC is the necessary choice for polar metabolites like DHMA to avoid matrix effects.
Part 6: References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Danaceau, J. P., et al. (2012). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC). Waters Application Note. Retrieved from [Link][3]
-
Peaston, R. T., & Weinkove, C. (2004).[3] Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry, 41(1), 17–38. Retrieved from [Link]
-
Törnkvist, A., et al. (2004). A comparison between solid-phase extraction and electro-membrane extraction for the determination of catecholamines in urine. Journal of Chromatography B. (Demonstrates matrix effect differences).
Sources
A Comparative Analysis of 3,4-DHMA Sulfation and Glucuronidation Rates: A Technical Guide for Drug Development Professionals
Introduction
In the intricate landscape of drug metabolism, understanding the biotransformation of xenobiotics is paramount for predicting their efficacy, duration of action, and potential for toxicity. For compounds metabolized from 3,4-methylenedioxymethamphetamine (MDMA), such as the active metabolite 3,4-dihydroxymethamphetamine (3,4-DHMA), Phase II conjugation reactions are critical detoxification pathways.[1][2] This guide provides an in-depth comparison of two key Phase II metabolic routes for 3,4-DHMA: sulfation and glucuronidation. By examining the enzymatic players, reaction kinetics, and experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of 3,4-DHMA metabolism.
The catechol structure of 3,4-DHMA makes it a prime substrate for both sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), the enzyme families responsible for sulfation and glucuronidation, respectively.[3][4] The balance between these two pathways can significantly influence the pharmacokinetic profile and potential for bioactivation of 3,4-DHMA. This guide will delve into the available experimental data to provide a clear comparison of their relative rates and efficiencies.
The Metabolic Crossroads: Sulfation vs. Glucuronidation of 3,4-DHMA
The metabolic fate of 3,4-DHMA is largely determined by the interplay between sulfation and glucuronidation. While both pathways lead to more water-soluble and readily excretable metabolites, their enzymatic efficiencies and the specific isoforms involved differ, leading to a preferential route of elimination.[5][6]
Enzymatic Pathways and Key Isoforms
Sulfation of 3,4-DHMA is predominantly carried out by cytosolic SULT enzymes.[4] Experimental evidence has identified SULT1A1 and SULT1A3 as the primary catalysts for this reaction.[4] Notably, SULT1A3 demonstrates a marked preference for the S-enantiomer of 3,4-DHMA, highlighting the stereoselectivity of this metabolic pathway.[7]
Glucuronidation , on the other hand, is mediated by microsomal UGT enzymes.[8] While direct kinetic data for 3,4-DHMA glucuronidation is limited, studies on the structurally similar metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA), provide valuable insights. For HMMA, a broad range of UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17, have been shown to be involved.[8] Among these, UGT2B15 exhibits the highest affinity and activity.[1][8] Given that 3,4-DHMA is a catechol, it is highly probable that UGTs known to metabolize catechols, such as UGT1A6, UGT1A9, and UGT2B7 , also play a significant role in its glucuronidation.[9]
The metabolic pathways for 3,4-DHMA sulfation and glucuronidation are illustrated in the diagram below:
Caption: Metabolic pathways of 3,4-DHMA sulfation and glucuronidation.
Comparative Kinetic Data
A direct comparison of the kinetic parameters for sulfation and glucuronidation reveals a significant disparity in the metabolic efficiency of these two pathways for 3,4-DHMA and its related metabolites.
| Parameter | Sulfation (3,4-DHMA) | Glucuronidation (HMMA) | Reference(s) |
| Enzymes | SULT1A1, SULT1A3 | UGT2B15 (primary), other UGTs | [1][7][8] |
| Km (µM) | SULT1A1: 1.3 (S), 1.6 (R)SULT1A3: 0.2 (S), 0.4 (R) | UGT2B15: 3800 | [1][7] |
| Vmax (nmol/min/mg protein) | SULT1A1: 0.8 (S), 0.7 (R)SULT1A3: 2.3 (S), 1.2 (R) | UGT2B15: 1.6 | [1][7] |
| Intrinsic Clearance (Vmax/Km) | SULT1A3 shows significantly higher clearance, especially for the S-enantiomer. | Lower compared to sulfation. | [1][7] |
| In Vivo Predominance | Sulfation is the major conjugation pathway.[5][6] | Minor pathway compared to sulfation. | [5][6] |
Note: Glucuronidation data is for the related metabolite HMMA due to a lack of available data for 3,4-DHMA. Km and Vmax values for sulfation are presented for both S- and R-enantiomers where available.
The kinetic data strongly suggest that sulfation is the more efficient and predominant pathway for the metabolism of 3,4-DHMA. The significantly lower Km values for SULT1A1 and SULT1A3 indicate a much higher affinity for 3,4-DHMA compared to the affinity of UGT2B15 for HMMA.[1][7] This is further supported by in vivo studies which show that MDMA metabolites are primarily excreted as sulfates in human urine, with sulfate conjugates being present in higher concentrations than glucuronide conjugates.[6] For the related metabolite HMMA, sulfation has been calculated to be 2-10 times more efficient than glucuronidation.[5]
Experimental Protocol: In Vitro Comparison of 3,4-DHMA Sulfation and Glucuronidation Rates
To empirically determine and compare the rates of 3,4-DHMA sulfation and glucuronidation, a well-designed in vitro experimental workflow is essential. This protocol outlines a robust methodology using human liver subcellular fractions.
Experimental Workflow Diagram
Caption: Workflow for comparing 3,4-DHMA sulfation and glucuronidation.
Step-by-Step Methodology
1. Preparation of Reagents and Subcellular Fractions:
-
3,4-DHMA Stock Solution: Prepare a concentrated stock solution of 3,4-DHMA in a suitable solvent (e.g., methanol or DMSO).
-
Human Liver Cytosol (HLC): For sulfation assays, use pooled HLC, which contains the SULT enzymes.[5]
-
Human Liver Microsomes (HLM): For glucuronidation assays, use pooled HLM, the source of UGT enzymes.[10]
-
Cofactors: Prepare fresh solutions of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation and uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation.
-
Activation Agent: For glucuronidation assays, include a pore-forming agent like alamethicin to overcome UGT latency.[10]
2. Reaction Incubation:
-
Sulfation Assay: In a microcentrifuge tube, combine HLC, PAPS, and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-incubate at 37°C.
-
Glucuronidation Assay: In a separate tube, combine HLM, UDPGA, alamethicin, and buffer. Pre-incubate at 37°C.[10]
-
Initiation: Start the reactions by adding varying concentrations of 3,4-DHMA to the respective reaction mixtures.
-
Incubation: Incubate the reactions at 37°C with gentle shaking. Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction linearity.
-
Termination: Stop the reactions by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate proteins.
3. Sample Processing and Analysis:
-
Protein Precipitation: Centrifuge the quenched reaction mixtures at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the remaining substrate and the formed metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][11][12] This will allow for the sensitive and specific quantification of 3,4-DHMA, 3,4-DHMA-sulfate, and 3,4-DHMA-glucuronide.
4. Data Analysis and Interpretation:
-
Rate Calculation: Determine the initial velocity (rate) of metabolite formation at each substrate concentration.
-
Kinetic Parameter Determination: Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each pathway.[13]
-
Comparative Analysis: Compare the intrinsic clearance (Vmax/Km) values for sulfation and glucuronidation to quantitatively assess the relative importance of each pathway in the metabolism of 3,4-DHMA.
Conclusion
The available evidence strongly indicates that sulfation, mediated primarily by SULT1A1 and SULT1A3, is the dominant and more efficient metabolic pathway for 3,4-DHMA compared to glucuronidation.[6][7] This is characterized by a higher affinity of the SULT enzymes for 3,4-DHMA. While glucuronidation by various UGT isoforms does occur, it appears to be a lower-capacity pathway. For drug development professionals, this understanding is crucial for building accurate pharmacokinetic models and for anticipating potential drug-drug interactions involving the inhibition or induction of SULT enzymes. The provided experimental protocol offers a robust framework for further investigating the metabolic fate of 3,4-DHMA and other related compounds.
References
-
4-Hydroxy-3-methoxymethamphetamine Glucuronide as a Phase II Metabolite of 3,4-methylenedioxymethamphetamine: Enzyme-Assisted Synthesis and Involvement of Human Hepatic Uridine 5. PubMed. Available at: [Link]
-
The role of human UDP-glucuronyltransferases on the formation of the methylenedioxymethamphetamine (ecstasy) phase II metabolites R- and S-3-methoxymethamphetamine 4-O-glucuronides. PubMed. Available at: [Link]
-
Metabolic pathways of MDMA, along with the associated microsomal enzymes. ResearchGate. Available at: [Link]
-
Sulfation of the 3,4-methylenedioxymethamphetamine (MDMA) metabolites 3,4-dihydroxymethamphetamine (DHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA) and their capability to inhibit human sulfotransferases. PubMed. Available at: [Link]
-
In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. PubMed. Available at: [Link]
-
Main metabolic steps of MDMA. ResearchGate. Available at: [Link]
-
Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans. PMC. Available at: [Link]
-
Glucuronidation of catechols by human hepatic, gastric, and intestinal microsomal UDP-glucuronosyltransferases (UGT) and recombinant UGT1A6, UGT1A9, and UGT2B7. PubMed. Available at: [Link]
-
Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. PubMed. Available at: [Link]
-
Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. PubMed. Available at: [Link]
-
N-glucuronidation Catalyzed by UGT1A4 and UGT2B10 in Human Liver Microsomes: Assay Optimization and Substrate Identification. PubMed. Available at: [Link]
-
Investigation on the enantioselectivity of the sulfation of the methylenedioxymethamphetamine metabolites 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine using the substrate-depletion approach. PubMed. Available at: [Link]
-
LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. PubMed. Available at: [Link]
-
Urinary excretion kinetics of 3,4-methylenedioxymethamphetamine (MDMA, ecstasy) and its phase I and phase II metabolites in humans following controlled MDMA administration. PubMed. Available at: [Link]
-
3,4-Dihydroxymethamphetamine. Wikipedia. Available at: [Link]
-
A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity. Taylor & Francis Online. Available at: [Link]
-
The effect of substrate concentration on enzyme activity. UCL. Available at: [Link]
-
Investigation on the enantioselectivity of the sulfation of the methylenedioxymethamphetamine metabolites 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine using the substrate-depletion approach. PubMed. Available at: [Link]
-
Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS. PubMed. Available at: [Link]
-
Direct determination of glucuronide and sulfate of 4-hydroxy-3-methoxymethamphetamine, the main metabolite of MDMA, in human urine. PubMed. Available at: [Link]
-
A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. MDPI. Available at: [Link]
-
Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Drug Metabolism Studies Using Liver Microsomes. Milecell. Available at: [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer. Available at: [Link]
-
metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
-
A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. MDPI. Available at: [Link]
-
Simplified scheme of MDMA main metabolic pathways. ResearchGate. Available at: [Link]
-
Main metabolic pathways of MDMA in humans. Wikimedia Commons. Available at: [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]
Sources
- 1. 4-Hydroxy-3-methoxymethamphetamine glucuronide as a phase II metabolite of 3,4-methylenedioxymethamphetamine: enzyme-assisted synthesis and involvement of human hepatic uridine 5'-diphosphate-glucuronosyltransferase 2B15 in the glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation of the 3,4-methylenedioxymethamphetamine (MDMA) metabolites 3,4-dihydroxymethamphetamine (DHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA) and their capability to inhibit human sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion kinetics of 3,4-methylenedioxymethamphetamine (MDMA, ecstasy) and its phase I and phase II metabolites in humans following controlled MDMA administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the enantioselectivity of the sulfation of the methylenedioxymethamphetamine metabolites 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine using the substrate-depletion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of human UDP-glucuronyltransferases on the formation of the methylenedioxymethamphetamine (ecstasy) phase II metabolites R- and S-3-methoxymethamphetamine 4-O-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronidation of catechols by human hepatic, gastric, and intestinal microsomal UDP-glucuronosyltransferases (UGT) and recombinant UGT1A6, UGT1A9, and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Untitled Document [homepages.ucl.ac.uk]
Comparative Guide: Plasma MDMA vs. Urinary 3,4-DHMA Profiling in Pharmacokinetic Research
Executive Summary
In the assessment of 3,4-Methylenedioxymethamphetamine (MDMA) exposure and metabolism, researchers are often forced to choose between or bridge two distinct matrices: Plasma MDMA (the parent compound in circulation) and Urinary 3,4-DHMA (the primary Phase I metabolite, often measured as "total HMMA/DHMA" after hydrolysis).
-
Plasma MDMA serves as the "Gold Standard" for acute intoxication and immediate pharmacokinetic (PK) modeling, offering a direct correlate to physiological effects (Tmax ~2 hours).
-
Urinary 3,4-DHMA , conversely, acts as a retrospective "Time Capsule." It offers a significantly extended detection window (up to 168 hours) and reflects the cumulative metabolic capacity of the CYP2D6 enzyme, but correlates poorly with acute plasma levels without temporal correction.
This guide objectively compares these two biomarkers, providing experimental workflows to validate their correlation.
Metabolic Framework & Causality
To understand the correlation, one must first map the metabolic cascade. MDMA is not excreted passively; it undergoes rigorous biotransformation.
The CYP2D6 Bottleneck
MDMA is primarily O-demethylenated by Cytochrome P450 2D6 (CYP2D6) to form 3,4-Dihydroxymethamphetamine (3,4-DHMA) , also known as HHMA.
-
Instability: Free 3,4-DHMA is chemically unstable and rapidly methylated by COMT to 4-hydroxy-3-methoxymethamphetamine (HMMA) or conjugated (sulfated/glucuronidated).
-
Analysis Implication: "Urinary 3,4-DHMA" quantification usually requires acid hydrolysis to free the moiety from its sulfate/glucuronide caps, measuring the total metabolic output.
DOT Diagram: MDMA Metabolic Signaling Pathway
Figure 1: The metabolic cascade from MDMA to urinary conjugates.[1][2][3] Note CYP2D6 as the rate-limiting step governing DHMA formation.[1]
Comparative Analysis: Plasma vs. Urine Metrics[4][5][6][7][8]
The following data synthesizes findings from controlled administration studies (1.0 – 1.6 mg/kg doses).
| Feature | Plasma MDMA (Parent) | Urinary 3,4-DHMA (Metabolite) | Implication |
| Primary Utility | Acute PK, Intoxication correlation | Retrospective exposure, Metabolic phenotyping | Plasma for effect; Urine for history. |
| Tmax (Time to Peak) | 1.5 – 2.5 hours | 12 – 21.5 hours | A ~10-hour lag exists between peak blood levels and peak urinary excretion. |
| Detection Window | ~24 – 48 hours | Up to 168 hours (7 days) | Urine analysis extends the forensic window by 300%. |
| Linearity | Non-linear (Dose-dependent kinetics) | Non-linear (Saturable metabolism) | CYP2D6 saturation at high doses causes disproportionate plasma spikes. |
| Stereoselectivity | S-MDMA eliminated faster | R-enantiomers accumulate | R/S ratios change over time; crucial for estimating time-of-ingestion.[4] |
| Sample Prep | Protein Precipitation / SPE | Acid Hydrolysis + SPE | Urine requires hydrolysis to detect meaningful DHMA levels. |
The Correlation Coefficient (r)
Direct correlation between simultaneous plasma MDMA and urinary DHMA samples is generally poor (r < 0.5) due to the phase lag.
-
Corrected Correlation: When urinary excretion rates are plotted against plasma AUC (Area Under Curve) with a time-shift correction, correlation improves significantly (r > 0.85 ), confirming that total urinary DHMA is a function of total systemic MDMA exposure, processed by CYP2D6.
Experimental Protocols (Self-Validating Systems)
To generate reproducible data, the analytical method must account for matrix interferences and metabolite stability.
Method A: Plasma MDMA Profiling (LC-MS/MS)
Objective: Quantify parent drug for acute PK modeling.
-
Sample: 200 µL Plasma (EDTA or Heparin).
-
Internal Standard (IS): Add 20 µL MDMA-d5 (100 ng/mL).
-
Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex 30s. Centrifuge at 10,000g for 10 min.
-
Evaporation: Transfer supernatant; evaporate to dryness under N2. Reconstitute in Mobile Phase A.
-
LC Condition: C18 Reverse Phase column. Gradient elution (Formic Acid/Acetonitrile).
-
Validation Check: Monitor the transition 194.1 -> 163.1 m/z.
Method B: Urinary 3,4-DHMA Quantification (The "Total" Method)
Objective: Quantify total metabolic output (Free + Conjugated). Critical Step: Without hydrolysis, you will miss >90% of the analyte.
-
Sample: 200 µL Urine.
-
Hydrolysis (The Key): Add 200 µL 1M HCl . Incubate at 100°C for 40 minutes .
-
Why? This cleaves the glucuronide and sulfate bonds, converting conjugates back to free 3,4-DHMA/HMMA.
-
-
Neutralization: Add 200 µL 1M NaOH / Phosphate Buffer (pH 6.0).
-
Solid Phase Extraction (SPE): Use Mixed-Mode Cation Exchange (MCX) cartridges.
-
Load sample -> Wash (5% MeOH) -> Elute (5% NH4OH in MeOH).
-
-
Analysis: LC-MS/MS monitoring 3,4-DHMA (184 -> 137 m/z) and HMMA (196 -> 165 m/z).
DOT Diagram: Analytical Workflow & Decision Tree
Figure 2: Decision tree for sample preparation. Note the mandatory hydrolysis step for urine to capture the metabolite profile.
Technical Insights for Researchers
The "Poor Metabolizer" (PM) Anomaly
Individuals lacking functional CYP2D6 (approx. 5-10% of Caucasians) will show a distinct profile:
-
Plasma: Extremely high MDMA, prolonged half-life.
-
Correlation Failure: In PMs, the standard correlation breaks down. High plasma MDMA does not equal high urinary DHMA. This genotype-phenotype mismatch is a critical safety biomarker in clinical trials.
Stability Warning
3,4-DHMA is a catechol. In basic pH (urine can vary from pH 4.5 to 8.0), catechols oxidize rapidly to quinones.
-
Protocol Adjustment: Urine samples should be acidified (add HCl) immediately upon collection if storage is required, or processed immediately.
References
-
Kolbrich, E. A., et al. (2008). "Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults." Therapeutic Drug Monitoring. Link
-
de la Torre, R., et al. (2000). "Non-linear pharmacokinetics of MDMA ('ecstasy') in humans." British Journal of Clinical Pharmacology. Link
-
Steuer, A. E., et al. (2014). "Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of MDMA and its phase I and II metabolites in human blood plasma." Drug Testing and Analysis. Link
- Mueller, D. M., et al. (2013). "Phase I and II Metabolism of MDMA in Humans." Drug Metabolism Reviews.
- Segura, M., et al. (2001). "3,4-Dihydroxymethamphetamine (HHMA) is the major urinary metabolite of MDMA in humans." Chemical Research in Toxicology.
Sources
- 1. Impact of Cytochrome P450 2D6 Function on the Chiral Blood Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine (MDMA) and Its Phase I and II Metabolites in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary Excretion Kinetics of 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) and Its Phase I and Phase II Metabolites in Humans following Controlled MDMA Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: qNMR Purity Assessment of 3,4-DHMA Trifluoroacetate
Executive Summary
The "Silent" Counterion Challenge in Catecholamine Analysis
For researchers in neuropharmacology and forensic toxicology, 3,4-Dihydroxymethamphetamine (3,4-DHMA, also known as HHMA) represents a critical analytical target as the primary active metabolite of MDMA. However, its isolation as a Trifluoroacetate (TFA) salt introduces a distinct metrological challenge: the counterion is "invisible" in standard proton (
This guide presents a Quantitative Nuclear Magnetic Resonance (qNMR) workflow designed specifically for 3,4-DHMA TFA. Unlike HPLC-UV, which relies on relative response factors and often ignores inorganic/organic counterions, qNMR offers a primary ratio method to determine absolute purity and salt stoichiometry simultaneously.
Part 1: The Analytical Challenge (Why qNMR?)
The Stability & Hygroscopicity Trap
3,4-DHMA contains an unstable catechol moiety prone to oxidation (forming ortho-quinones) and is highly hygroscopic in its salt form.
-
HPLC Limitation: Standard HPLC requires a reference standard of 3,4-DHMA. Due to instability, commercial standards often degrade, leading to inaccurate calibration curves.
-
The qNMR Solution: qNMR does not require a reference standard of the analyte itself—only a stable Internal Standard (IS) like Maleic Acid or TMSP. This allows for the purity assessment of the active catecholamine moiety regardless of the salt form or water content.
Comparative Analysis: qNMR vs. Alternatives
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Quantification Basis | Absolute (Molar ratio to IS) | Relative (Requires analyte standard) | Relative (Ionization efficiency varies) |
| Counterion Detection | Yes (via | No (TFA is UV transparent at detection | Indirect (Usually detected in negative mode) |
| Precision | High (<1% uncertainty) | Medium (1-3% uncertainty) | Low (5-10% uncertainty) |
| Sample Recovery | Yes (Non-destructive) | No | No |
| Setup Time | Fast (<15 min) | Slow (Equilibration + Calibration) | Slow (Source optimization) |
Part 2: The qNMR Workflow
Reagents & Standards
-
Solvent: DMSO-
(Preferred over to prevent rapid catechol oxidation and exchange of phenolic protons). -
Internal Standard (IS): Maleic Acid (Traceable Reference Material).[1]
-
Rationale: Maleic acid provides a sharp singlet at
6.26 ppm, a region typically clear in catecholamine spectra (which resonate at 6.5–6.9 ppm). It is non-hygroscopic and stable.[2]
-
-
Alternative IS: 1,3,5-Trimethoxybenzene (if using organic solvents) or TMSP-
(for ).
Sample Preparation Protocol
Target Concentration: 10–20 mg/mL (for adequate S/N > 150:1).
-
Weighing: Accurately weigh
mg of the 3,4-DHMA TFA sample into a clean vial. Record mass as . -
IS Addition: Accurately weigh
mg of Maleic Acid (IS) into the same vial. Record mass as . -
Solvation: Add 0.6 mL DMSO-
. Vortex until fully dissolved.[3] -
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition: Insert into spectrometer (minimum 400 MHz recommended).
Acquisition Parameters (Critical for Quantification)
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - Standard 1D Proton.
-
Relaxation Delay (
): 30 seconds .-
Causality: The
relaxation time for aromatic protons can be 3-5 seconds. For 99.9% magnetization recovery, the delay must be . Insufficient delay is the #1 cause of qNMR error.
-
-
Pulse Angle:
(calibrated). -
Scans (NS): 16 or 32 (Sufficient for >150:1 S/N).
-
Temperature: 298 K (25°C).
Part 3: Data Interpretation & Calculation
Spectral Assignment (DMSO- )
Confirm identity before quantification.
- 8.80 ppm (s, 2H): Catechol -OH groups (Broad, may exchange).
- 6.65 – 6.75 ppm (m, 3H): Aromatic ring protons (ABX system).
- 6.26 ppm (s, 2H): Maleic Acid IS (Quantification Reference).
- 3.20 – 3.40 ppm (m, 1H): CH chiral center.
-
2.60 – 2.80 ppm (m, 2H): Benzylic
. - 2.55 ppm (s, 3H): N-Methyl group.
-
1.05 ppm (d, 3H):
-Methyl group. -
ABSENT: The sharp singlet at
5.95 ppm (characteristic of the methylenedioxy bridge in MDMA) must be absent , confirming the dihydroxy metabolite structure.
Purity Calculation Equation
Calculate the purity (
Where:
- = Integrated Area (Aromatic region for analyte, Singlet for IS).
- = Number of protons (3 for DHMA aromatics, 2 for Maleic Acid).
- = Molecular Weight (Use MW of the free base 3,4-DHMA: 181.23 g/mol ).
- = Mass weighed (mg).[1]
- = Purity of Internal Standard (as decimal, e.g., 0.999).
Note on Salt Stoichiometry:
If the calculated purity is approx. 61-63%, this indicates a pure mono-TFA salt (MW Base 181.2 / MW Salt ~295.2
Part 4: Visualization of Workflows
Logic Flow: Impurity Identification & Salt Confirmation
This diagram outlines the decision process when analyzing the spectra.
Caption: Decision tree for identifying 3,4-DHMA purity and salt form based on spectral features and calculated mass fraction.
Experimental Workflow: The "Dual-Probe" Approach
For complete characterization (Cation + Anion), a dual-experiment approach is best.
Caption: Parallel workflow utilizing both 1H and 19F NMR to validate the organic drug substance and the fluorinated counterion.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[4] USP-NF.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2784–2796.
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.
-
Almac Group. (2020). qNMR – A Modern Alternative to HPLC.[4][5] Almac Sciences Technical Papers.
-
National Institute of Standards and Technology (NIST). qNMR Reference Standards (SRM).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
